Boc-3-aminoadipic acid
Description
BenchChem offers high-quality Boc-3-aminoadipic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-aminoadipic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYMMYMEYGJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Boc-3-Aminoadipic Acid in Peptidomimetics and Drug Design
[1][2]
Part 1: Executive Summary & Core Identity[1][2]
Boc-3-aminoadipic acid (Boc-3-AAA) is a protected
This structural modification confers unique properties to peptide sequences, primarily proteolytic resistance and the ability to adopt distinct secondary structures (e.g., 14-helices) that differ from canonical
Chemical Identity Table[1][2][3]
| Property | Specification |
| Common Name | Boc-3-aminoadipic acid |
| IUPAC Name | 3-[[(1,1-dimethylethoxy)carbonyl]amino]hexanedioic acid |
| CAS Number | 1185301-26-1 |
| Molecular Formula | |
| Molecular Weight | 261.27 g/mol |
| Chirality | Available as (R), (S), or Racemic (Application dependent) |
| Solubility | Soluble in DMF, DMSO, DCM, Methanol; Sparingly soluble in water |
| Appearance | White to off-white crystalline powder |
Part 2: Synthesis & Mechanistic Origins[1][2]
The synthesis of Boc-3-aminoadipic acid is non-trivial and typically relies on the homologation of
The Arndt-Eistert Homologation Pathway
The most robust route to Boc-3-aminoadipic acid involves the Arndt-Eistert homologation of Boc-Glutamic acid derivatives.[1][2] This process inserts a methylene group (
Mechanism of Action[3][4][5][6]
-
Activation: The
-carboxyl group of Boc-Glutamic acid (side-chain protected) is activated (e.g., via mixed anhydride).[1][2] -
Diazotization: Reaction with diazomethane yields an
-diazoketone.[1][2][3] -
Wolff Rearrangement: Under silver(I) catalysis or photolysis, the diazoketone expels nitrogen to form a ketene intermediate.[2][3]
-
Nucleophilic Attack: Water attacks the ketene to yield the homologated carboxylic acid (
-amino acid).[2]
Figure 1: The conversion of Glutamic acid to 3-Aminoadipic acid via Wolff Rearrangement.[1][2] This pathway ensures the retention of stereochemistry at the chiral center.
Part 3: Applications in Drug Discovery[1]
Proteolytic Stability
Peptides containing
Integrin Antagonists
3-Aminoadipic acid serves as a scaffold for RGD (Arg-Gly-Asp) mimetics.[1][2] The dicarboxylic acid nature allows it to mimic the Aspartic acid residue while extending the backbone distance, which is often critical for selectivity between integrin subtypes (e.g.,
Foldamers and Secondary Structure
Incorporating Boc-3-AAA into peptide sequences promotes the formation of stable secondary structures known as foldamers .[1][2] While
Part 4: Experimental Protocols
Protocol A: Deprotection Strategy (Boc Removal)
Since the Boc group is acid-labile, it is removed using Trifluoroacetic Acid (TFA).[2][7][8]
Reagents:
-
TFA (Trifluoroacetic acid), HPLC grade[2]
-
DCM (Dichloromethane)[2]
-
Scavengers (if sensitive side chains like Trp/Met are present): Triisopropylsilane (TIPS) or Water.[2]
Step-by-Step:
-
Preparation: Dissolve the Boc-3-AAA containing peptide (or resin-bound intermediate) in a solution of 50% TFA in DCM (v/v) .
-
Reaction: Stir at room temperature for 30 minutes .
-
Workup: Evaporate the TFA/DCM mixture under reduced pressure (rotary evaporator) at
. -
Precipitation: Add cold diethyl ether to precipitate the amine salt. Centrifuge and wash 3x with ether to remove residual TFA.[2]
Protocol B: Coupling Conditions
Coupling
Recommended System: HATU / HOAt / DIPEA[1][2]
-
Activation: Dissolve Boc-3-AAA (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes to pre-activate the carboxyl group.
-
Coupling: Add the amine component (peptide-resin or free amine).[2]
-
Duration: React for 2–4 hours at room temperature.
Figure 2: Standard Boc-SPPS cycle adapted for beta-amino acid incorporation.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The Boc group is stable to moisture but prolonged exposure to heat or strong acids will cause degradation.[2]
-
Incompatibility: Strong acids (premature deprotection), Strong oxidizers.[2]
References
- Chemical Identity & Properties
-
Synthesis Methodology
-
Peptidomimetic Applications
-
Solid Phase Synthesis Protocols
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-aminoadipic acid | CAS#:40967-78-0 | Chemsrc [chemsrc.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. chempep.com [chempep.com]
Technical Guide: Boc-β-Aminoadipic Acid (Boc-β-Aad)
CAS Number: 218943-30-7 (6-benzyl ester derivative) Primary Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, Foldamer Design
Part 1: Executive Summary
Boc-β-aminoadipic acid (Boc-β-Aad), also known as Boc-β-homoglutamic acid, is a critical non-proteinogenic amino acid building block used in the development of proteolytically stable peptide therapeutics. Unlike natural α-amino acids, β-amino acids possess an additional methylene group (
This guide details the physicochemical specifications, synthetic utility, and experimental protocols for using Boc-β-Aad in drug discovery. It specifically focuses on the commercially dominant form, Boc-L-β-homoglutamic acid 6-benzyl ester , which prevents side-chain branching during peptide elongation.
Part 2: Chemical Identity & Specifications[1][2]
Nomenclature and Identification
Confusion often arises regarding the nomenclature of β-amino acids. In this context, "β-aminoadipic acid" refers to 3-aminohexanedioic acid . It is the β-homolog of glutamic acid (which is 2-aminopentanedioic acid).
| Parameter | Specification |
| Common Name | Boc-β-Aminoadipic acid 6-benzyl ester |
| Synonyms | Boc-L-β-Homoglutamic acid 6-benzyl ester; Boc-β-Aad(OBzl)-OH; (S)-3-((tert-butoxycarbonyl)amino)hexanedioic acid 6-benzyl ester |
| CAS Number | 218943-30-7 (Benzyl ester protected) |
| Molecular Formula | |
| Molecular Weight | 351.40 g/mol |
| Chirality | L-configuration (S-isomer at the |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
Structural Logic
The "Boc" (tert-butyloxycarbonyl) group protects the
Part 3: Synthetic Utility & Mechanism
The "Foldamer" Effect
Incorporating Boc-β-Aad into peptide sequences disrupts the native proteolytic degradation pathways. Natural proteases (e.g., trypsin, pepsin) are evolved to cleave
Furthermore, β-peptides adopt distinct secondary structures. While
Boc Chemistry vs. Fmoc Chemistry
While Fmoc chemistry is standard for high-throughput synthesis, Boc chemistry remains superior for:
-
Difficult Sequences: Boc synthesis allows for high-temperature neutralization steps that can break up aggregates in "difficult" hydrophobic sequences.
-
Base-Sensitive Moieties: If the target molecule contains base-labile groups (e.g., certain esters or depsipeptides), the acidic deprotection conditions of Boc chemistry (TFA) are preferred over the basic conditions of Fmoc removal (Piperidine).
Mechanism of Activation
Coupling Boc-β-Aad requires activation of the free carboxyl group.[2] Common reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide).
Reaction Pathway:
-
Activation: The carboxylate attacks the uronium carbon of HATU, forming an unstable active ester.
-
Stabilization: HOAt (generated in situ) reacts with the active ester to form a more stable, yet reactive, OBt/OAt ester.
-
Aminolysis: The N-terminal amine of the growing peptide chain attacks the carbonyl of the activated Boc-β-Aad, forming the amide bond.
Part 4: Experimental Protocols
Protocol 1: Solid-Phase Coupling of Boc-β-Aad
Objective: Couple Boc-β-Aad(OBzl)-OH to a resin-bound peptide chain.
Materials:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).
-
Amino Acid: Boc-β-Aad(OBzl)-OH (3 equivalents).
-
Activator: HBTU or HATU (2.9 equivalents).
-
Base: DIEA (Diisopropylethylamine) (6 equivalents).
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Methodology:
-
Swelling: Swell the resin in DCM for 20 minutes, then wash 3x with DMF.
-
Deprotection (Pre-cycle): Remove the previous Boc group using 50% TFA in DCM (2 x 5 min). Wash resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Wash resin with 10% DIEA in DMF (2 x 1 min) to remove TFA salts and generate the free amine.
-
Activation Cocktail: In a separate vial, dissolve Boc-β-Aad(OBzl)-OH and HBTU in minimal DMF. Add DIEA immediately before transferring to the resin.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
Blue beads: Incomplete coupling (Repeat step 5).
-
Colorless beads: Complete coupling.
-
-
Capping (Optional): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: Boc-SPPS Cycle
The following diagram illustrates the recursive cycle of Boc-based solid-phase synthesis.
Figure 1: The Boc-SPPS cycle for incorporating β-amino acids. Note the distinct Neutralization step required after TFA deprotection.
Part 5: Applications in Drug Development[2][5][7][8]
Peptidomimetics & Integrin Inhibitors
Boc-β-Aad is frequently used to synthesize RGD (Arg-Gly-Asp) mimetics. The RGD sequence binds to integrin receptors (e.g.,
Foldamers as Protein-Protein Interaction (PPI) Inhibitors
Many PPIs involve large surface areas mediated by
Visualization: Beta-Amino Acid Isomerism
Understanding the structural difference is vital for correct reagent selection.
Figure 2: Structural relationship between aminoadipic acid isomers. The target compound is the 3-amino derivative.[3]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 224389, beta-Aminoadipic acid. Retrieved from [Link]
- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications. (Discusses the formation of stable helices using beta-amino acids).
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.
Sources
Technical Deep Dive: Boc-3-Aminohexanedioic Acid Derivatives
Topic: 3-Aminohexanedioic Acid Boc-Protected Derivative (
Strategic Synthesis and Application in Peptidomimetics[1]
Introduction: The Rise of -Amino Acids in Drug Design
In the landscape of modern peptide therapeutics, the shift from
Unlike its
Chemical Identity & Structural Analysis
For high-precision synthesis, selecting the correct derivative is paramount.[] The most versatile form for Solid Phase Peptide Synthesis (SPPS) is the orthogonally protected Boc-3-aminohexanedioic acid 6-benzyl ester .
Key Physicochemical Properties
| Property | Specification |
| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |
| Common Name | Boc-L- |
| Molecular Formula | |
| Molecular Weight | 365.42 g/mol |
| Chirality | S-configuration (derived from L-Glutamic acid) |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Purity Standard |
Structural Logic:
-
N-Terminus (Boc): Acid-labile protection, removable with TFA. Ideal for "Boc chemistry" SPPS or solution-phase synthesis where base-sensitivity is a concern.
-
Side Chain (Benzyl Ester): Stable to TFA (Boc removal conditions) but removable via Hydrogenolysis (
) or HF. This orthogonality allows selective elongation of the peptide backbone without affecting the side chain. -
C-Terminus (Free Acid): Ready for activation (HATU/DIC) and coupling to the next residue.
Synthesis Pathways: From Chiral Pool to Product
The synthesis of enantiopure 3-aminohexanedioic acid derivatives typically relies on the Arndt-Eistert Homologation of L-Glutamic acid. This pathway preserves the stereochemistry of the starting material while inserting the requisite methylene group.
Mechanism: Arndt-Eistert Homologation[2]
-
Activation: The
-carboxyl of protected Glutamic acid is converted to a mixed anhydride. -
Diazotization: Reaction with diazomethane yields a diazoketone.
-
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water or alcohol yields the homologated acid or ester.
Figure 1: The Arndt-Eistert homologation pathway for converting
Experimental Protocols
Protocol A: Synthesis of Boc-
-HGlu(OBn)-OH
Note: This procedure involves Diazomethane, which is explosive and toxic. Use dedicated glassware (fire-polished, no ground joints) and a blast shield.
Reagents:
-
Boc-Glu(OBn)-OH (10 mmol)
-
Isobutyl chloroformate (11 mmol)
-
N-Methylmorpholine (NMM) (11 mmol)
-
Diazomethane (etherial solution, excess)
-
Silver Benzoate (0.1 eq)
Step-by-Step Methodology:
-
Activation: Dissolve Boc-Glu(OBn)-OH in anhydrous THF under Argon. Cool to -15°C. Add NMM followed by dropwise addition of Isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.
-
Diazotization: Filter off the NMM salts rapidly and add the filtrate to a cold (0°C) solution of diazomethane in ether. Stir for 1 hour at 0°C, then allow to warm to RT overnight.
-
Checkpoint: Monitor TLC for the disappearance of the anhydride and appearance of the yellow diazoketone spot.
-
-
Rearrangement: Evaporate excess diazomethane/solvent (use a stream of
in a hood). Dissolve the residue in 1,4-dioxane/water (9:1). Add Silver Benzoate and sonicate or heat gently (70°C) until evolution ceases. -
Workup: Acidify with 1M HCl, extract with EtOAc, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Solid Phase Peptide Synthesis (SPPS) Coupling
Incorporating Boc-3-aminohexanedioic acid into a peptide chain requires modified coupling times due to the steric bulk of the
Workflow:
-
Resin Swelling: Swell MBHA or PAM resin in DCM for 30 min.
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x) and neutralize with 10% DIEA/DCM.
-
Activation:
-
Dissolve Boc-
-HGlu(OBn)-OH (3 eq) in DMF. -
Add HATU (2.9 eq) and DIEA (6 eq).
-
Rationale: HATU is preferred over DIC/HOBt for
-amino acids to drive the reaction to completion and minimize deletion sequences.
-
-
Coupling: Add activated solution to resin. Shake for 2–4 hours (double standard time).
-
Validation: Perform Kaiser test. If slightly positive, re-couple using fresh reagents.
-
Figure 2: SPPS cycle optimized for sterically demanding
Therapeutic Applications & Mechanism of Action
The incorporation of 3-aminohexanedioic acid serves two primary mechanistic functions in drug design:
-
Proteolytic Stability (The
-Effect): Human proteases recognize the specific backbone geometry of -peptides. The insertion of the extra methylene group in 3-aminohexanedioic acid distorts the scissile bond, rendering the peptide bond "invisible" or inaccessible to enzymes like trypsin or chymotrypsin. This significantly extends the plasma half-life of the therapeutic. -
Secondary Structure Induction (Foldamers):
-amino acids favor the formation of stable helices (e.g., 14-helix, 12-helix) that differ from the standard -helix. Boc-3-aminohexanedioic acid allows researchers to engineer "foldamers"—short oligomers that mimic protein secondary structures to disrupt protein-protein interactions (PPIs) with high affinity.
References
-
Podlech, J., & Seebach, D. (1995).
-Amino Acids from -Amino Acids Using the Arndt-Eistert Reaction." Justus Liebigs Annalen der Chemie. Link -
Chem-Impex International. "Boc-L-beta-homoglutamic acid 6-benzyl ester Product Data." Chem-Impex Catalog. Link
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile Peptidomimetics."[3] Current Medicinal Chemistry. Link
-
Cheng, R. P., et al. (2001). "
-Peptides: From Structure to Function." Chemical Reviews. Link -
RSC Publishing. (2024). "A safe and efficient synthesis of N-Boc-beta3-amino acid methyl esters." Reaction Chemistry & Engineering. Link
Sources
Engineering Stability: A Technical Guide to Beta-Amino Acid Foldamers
Executive Summary
This technical guide addresses the design, synthesis, and application of
Part 1: Structural Logic & The Torsion Angle Challenge
The fundamental difference between an
The Theta ( ) Torsion
While
- -Peptides: 2 rotatable bonds per residue.
- -Peptides: 3 rotatable bonds per residue.
Paradoxically, despite the extra degree of freedom,
Helix Propensity Rules
The selection of the building block dictates the secondary structure. Use the following logic to select your monomer:
| Secondary Structure | H-Bond Pattern (Ring Size) | Key Building Block | Dipole Orientation |
| 14-Helix | 14-membered ( | Acyclic | Macrodipole analogous to |
| 12-Helix | 12-membered ( | Cyclic trans-ACPC, Acyclic | Macrodipole varies |
| 10/12-Helix | Mixed | Alternating | Tunable |
Part 2: Synthetic Routes to Monomers
High-purity monomers are the bottleneck of foldamer research. Two primary routes dominate: Arndt-Eistert Homologation (for
Workflow 1: Monomer Synthesis Decision Tree
The following diagram illustrates the critical decision pathways for synthesizing the correct enantiopure building block.
Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern (
Protocol A: Arndt-Eistert Homologation (The Gold Standard)
Best for: Creating
Mechanism: The reaction inserts a methylene group between the carbonyl and the
-
Activation: Convert Fmoc-
-amino acid to a mixed anhydride (using ethyl chloroformate/NMM) or acid chloride. -
Diazotization: Treat with diazomethane (
) or TMS-diazomethane (safer alternative) to form thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -diazoketone.-
Critical Control: Maintain temperature at -15°C to prevent side reactions.
-
-
Wolff Rearrangement: Dissolve diazoketone in THF/Water (10:1). Add Silver Benzoate (
) catalyst. Sonicate or exclude light. The ketene intermediate reacts with water to form the -amino acid.-
Validation: Monitor disappearance of the characteristic diazo peak (~2100 cm⁻¹) via IR spectroscopy.
-
Part 3: Oligomerization via Solid Phase Peptide Synthesis (SPPS)
Coupling
The "Difficult Coupling" Protocol
Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt.
Rationale: The Aza-analogue (HOAt) creates a neighboring group effect (via the pyridine nitrogen) that accelerates the acylation of the incoming amine, boosting yields for sterically hindered secondary amines.
Workflow 2: Optimized SPPS Cycle for Foldamers
Figure 2: Optimized SPPS cycle for beta-peptides. Note the emphasis on HATU activation and the mandatory use of the Chloranil test for secondary amines (proline-like or N-alkylated beta-residues).
Technical Note on Monitoring:
For primary amines, use the Kaiser Test . However, for N-substituted
Part 4: Applications & Functionalization[5]
Proteolytic Stability
-peptides are essentially invisible to common peptidases (trypsin, chymotrypsin, pepsin).-
Experiment: Incubate
foldamer with Pronase E (a cocktail of proteases) at 37°C. Monitor via HPLC. -peptides degrade in minutes; -peptides persist for days.
Protein-Protein Interaction (PPI) Inhibition
The 14-helix of a
-
Strategy: "Sequence-based design."[4] Map the "hot spot" residues (e.g., Leu, Phe, Trp) of a natural
-helical ligand (like the BH3 domain of BAD) onto the -peptide 14-helix scaffold (using -hLeu, -hPhe, etc.). -
Result: High-affinity binding to Bcl-xL with zero degradation in serum.
Cell Penetrating Peptides (CPPs)
Cationic
-
Mechanism:[1][5][4][6][7][8][9][10][11][12] They enter cells via endocytosis but, unlike
-peptides, resist lysosomal degradation, allowing for sustained delivery of conjugated payloads.
References
-
Seebach, D., et al. (2004).[10] "The World of
- and -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity.[5] -
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "
-Peptides: From Structure to Function." Chemical Reviews. -
Appella, D. H., et al. (1996). "Residue-based control of helix shape in beta-peptide oligomers." Nature.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents." Bachem Knowledge Center.
Sources
- 1. news-medical.net [news-medical.net]
- 2. ethz.ch [ethz.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Residue-based control of helix shape in beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. Arndt-eistert homologation | PPTX [slideshare.net]
- 9. Arndt-Eistert Synthesis [organic-chemistry.org]
- 10. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chab.ethz.ch [chab.ethz.ch]
- 12. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Unnatural: A Technical Guide to Unnatural Amino Acids (UAAs) in Peptidomimetics
Topic: Unnatural Amino Acids for Peptidomimetic Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: Escaping the Peptide "Death Valley"
Natural peptides possess exquisite specificity but suffer from a fatal pharmacological flaw: they are metabolically fragile and membrane-impermeable. The "death valley" of peptide drug development is defined by rapid renal clearance and enzymatic hydrolysis.
This guide provides a technical blueprint for bridging this gap using Unnatural Amino Acids (UAAs) . We move beyond simple substitution, treating UAAs as architectural elements that mechanically reinforce the peptide backbone, force bioactive conformations, and mask polar surface area to enable intracellular access.
Strategic Classification: The Peptidomimetic Toolbox
To engineer a robust peptidomimetic, one must select the correct class of UAA based on the specific failure mode of the native peptide.
| UAA Class | Structural Modification | Primary Mechanism of Action | Key Application |
| Methylation of backbone nitrogen | Eliminates H-bond donor; steric clash restricts | Improving membrane permeability (oral bioavailability) & metabolic stability. | |
| Insertion of methylene group ( | Extends backbone; creates unique helices (14-helix) unrecognized by proteases. | Total proteolytic resistance; half-life extension. | |
| Double substitution at | Restricts conformational freedom; induces | Nucleating helical structure in short peptides. | |
| Macrocyclization (Stapling) | Olefin-bearing side chains ( | Covalent hydrocarbon brace across turns ( | Forcing |
Technical Deep Dive: Solid Phase Synthesis of "Difficult" Sequences
Synthesizing peptidomimetics containing UAAs, particularly
The Causality of Failure
Standard protocols (HBTU/DIEA) often fail because:
-
Steric Hindrance: The nucleophilic attack of the amine onto the activated ester is physically blocked.
-
Aggregation: Hydrophobic UAAs can induce
-sheet formation on-resin, collapsing the polymer matrix and burying the reactive terminus.
Protocol: High-Efficiency Coupling for Sterically Hindered UAAs
This protocol is designed as a self-validating system. Do not proceed to the next step without passing the checkpoint.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[2] Why: The 7-aza group creates a catalytic effect via neighboring group participation, accelerating the reaction rate by orders of magnitude compared to HBTU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 20 mins.
-
Activation (In Situ):
-
Dissolve Fmoc-UAA (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (8.0 eq) immediately before addition to resin. Critical: Pre-activation > 2 mins causes racemization.
-
-
Coupling Reaction:
-
Add activated mixture to resin.[3]
-
Microwave Assist (Optional but Recommended): 75°C for 5 mins (except for Cys/His).
-
Standard Room Temp: Agitate for 2–4 hours.
-
-
Validation Checkpoint (The Chloranil Test):
-
Context: The standard Kaiser (Ninhydrin) test relies on primary amines. It will fail (false negative) for secondary amines like
-methyl amino acids or Proline. -
Action: Perform the Chloranil Test .
-
Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.
-
Observation: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Yellow beads = Complete coupling.
-
-
Decision: If Blue -> Double Couple (Repeat Step 3 with fresh reagents). If Yellow -> Proceed.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: The "Difficult Sequence" Decision Matrix
Caption: Decision logic for SPPS of peptidomimetics, highlighting the critical divergence for monitoring secondary amines.
Functional Impact: Quantitative Improvements
The incorporation of UAAs translates directly to measurable pharmacokinetic improvements. The table below synthesizes data comparing natural peptides to their UAA-modified counterparts.
| Peptide Target | Modification Strategy | Parameter | Natural Peptide | Peptidomimetic | Improvement Factor | Ref |
| Neurotensin | Plasma Half-life ( | < 1 hour | 32 hours | >30x | [1] | |
| Somatostatin | Oral Bioavailability ( | < 1% | ~10% | 10x | [2] | |
| Bcl-2 BH3 | Hydrocarbon Stapling ( | Protease Resistance ( | 15 min | > 24 hours | ~100x | [3] |
| p53-MDM2 | Stapled Peptide (SAH-p53) | Cell Permeability | Negligible | High (Active) | Qualitative | [3] |
Advanced Application: Peptide Stapling Protocol
Peptide stapling locks a peptide into an
The System
-
Residues: Use
-Fmoc-2-(4'-pentenyl)alanine ( ) for spacing, or combinations of for . -
Catalyst: Grubbs I or II catalyst.
Self-Validating RCM Protocol
-
Assembly: Synthesize the linear peptide on-resin containing the olefinic UAAs. Do not remove the N-terminal Fmoc group (it stabilizes the structure during cyclization).
-
Solvent Exchange: Wash resin
with DCM (Anhydrous). Why: Grubbs catalyst is sensitive to oxygen and moisture. -
Catalyst Addition: Add Grubbs I catalyst (10 mM in degassed 1,2-dichloroethane).
-
Reaction: Agitate for 2 hours at room temperature.
-
Validation (The Test Cleavage):
-
Remove a micro-aliquot of resin.
-
Perform mini-cleavage (TFA/TIS/H2O).
-
Analyze via LC-MS.
-
Success Criteria: Mass shift of -28 Da (Loss of ethylene
). If mass is unchanged, repeat Step 3 with fresh catalyst.
-
Future Outlook: Genetic Code Expansion (GCE)
While chemical synthesis (SPPS) remains the gold standard for complex peptidomimetics (incorporating hydroxy acids,
Current Limitation: GCE is generally limited to L-alpha-amino acids.
Future Frontier: Ribosome engineering to accept D-amino acids and
References
-
Biron, E., et al. (2008).[3] Oral Bioavailability of Peptides by N-Methylation.[4] Angewandte Chemie International Edition.[3] (Cited in context of N-methyl stability data).
- Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science.
-
Vertex AI Search. (2025). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling.[1] Nature Protocols. Retrieved from [Link]
Sources
Technical Whitepaper: Beta-Homoglutamic Acid vs. Beta-Aminoadipic Acid
The following technical guide details the nomenclature, chemical structure, and pharmacological significance of Beta-homoglutamic acid and Beta-aminoadipic acid.
Structural Homology, Nomenclature Logic, and Applications in Peptidomimetics
Executive Summary: The Nomenclature Paradox
In the high-precision field of medicinal chemistry, nomenclature ambiguity can lead to costly synthesis errors. The terms Beta-homoglutamic acid and Beta-aminoadipic acid frequently appear in literature regarding non-proteinogenic amino acids.
Core Thesis: These two terms refer to the exact same chemical entity : 3-aminohexanedioic acid .[1][2]
-
Beta-aminoadipic acid is the IUPAC-derived trivial name, referencing the adipic (C6) backbone with an amine at the beta (3) position.
-
Beta-homoglutamic acid is a relational name used in peptide chemistry, indicating a homologation (addition of a methylene group) to the side chain of beta-glutamic acid, or the beta-isomer of homoglutamic acid.
This guide standardizes the terminology, details the synthesis of protected derivatives for Solid Phase Peptide Synthesis (SPPS), and explores their critical role in designing proteolytically stable peptidomimetics.
Structural & Nomenclatural Deconstruction
To understand the identity of these compounds, we must analyze the derivation of their names relative to their parent structures.
The Chemical Hierarchy
-
Glutamic Acid: 2-aminopentanedioic acid.
-
Alpha-Aminoadipic Acid (Homoglutamic Acid): 2-aminohexanedioic acid. (Side chain extended by one -CH₂-).
-
Beta-Glutamic Acid: 3-aminopentanedioic acid. (Amine shifted to Beta position).
-
Beta-Aminoadipic Acid (Beta-Homoglutamic Acid): 3-aminohexanedioic acid.[1][3]
Visualization of Structural Relationships
The following diagram illustrates the logical progression from Glutamic Acid to Beta-Homoglutamic Acid.
Figure 1: Structural derivation showing that Beta-Homoglutamic Acid lies at the intersection of homologation and beta-isomerization.
Chemical Properties & Synthesis
IUPAC Name: 3-aminohexanedioic acid Molecular Formula: C₆H₁₁NO₄ Molecular Weight: 161.16 g/mol Chirality: The C3 position is chiral. In drug development, the (S)-enantiomer (derived from L-amino acids) is typically preferred for mimicking natural peptide geometry.
Synthesis Strategy: Arndt-Eistert Homologation
The most robust method for synthesizing beta-amino acids from their alpha-counterparts is the Arndt-Eistert homologation . This preserves stereochemistry while inserting a methylene group into the backbone. However, for Beta-homoglutamic acid (which has a functionalized side chain), a modified approach starting from Aspartic Acid derivatives is often employed to control side-chain length.
Protocol: Synthesis of Fmoc-Beta-Homoglutamic Acid(OtBu)
For use in SPPS, the orthogonal protection of the side chain (OtBu) and the N-terminus (Fmoc) is required.
Reagents:
-
Fmoc-Glu(OtBu)-OH (Starting material)[4]
-
Isobutyl chloroformate / N-methylmorpholine (Mixed anhydride formation)
-
Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMSCHN₂)
-
Silver benzoate (Catalyst) / Water
Step-by-Step Workflow:
-
Activation: Dissolve Fmoc-Glu(OtBu)-OH (10 mmol) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride.
-
Diazoketone Formation: Filter the salts and treat the filtrate with an excess of diazomethane in ether at 0°C. Stir for 3 hours. Caution: Diazomethane is explosive; use blast shields and polished glassware.
-
Wolff Rearrangement: Dissolve the resulting alpha-diazoketone in a mixture of THF/H₂O (9:1). Add silver benzoate (0.1 eq) dissolved in triethylamine. The rearrangement usually occurs within 1-2 hours in the dark, evolving N₂ gas.
-
Workup: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 3. Extract with Ethyl Acetate.[4][5]
-
Purification: Recrystallize from Ethyl Acetate/Hexane.
Outcome: The result is Fmoc-beta-homoglutamic acid(OtBu) , a beta-amino acid with the side chain length of glutamate but the backbone of a beta-amino acid (3-aminopropionic backbone extended).
Note on Nomenclature in Synthesis: If you start with Aspartic acid and homologate the backbone, you get beta-homoaspartic acid (which is beta-glutamic acid). If you start with Glutamic acid and homologate the backbone, you get beta-homoglutamic acid .
Biological & Pharmacological Significance[6][7][8]
Peptidomimetics and Beta-Peptides
The primary application of Beta-homoglutamic acid is in the construction of Beta-peptides . Unlike alpha-peptides, beta-peptides form stable secondary structures (helices, sheets) that are resistant to enzymatic degradation by peptidases.
-
14-Helix Formation: Beta-amino acids with side chains at the C3 position (beta-3-amino acids) promote the formation of a 14-helix structure.
-
Drug Stability: Incorporating Beta-homoglutamic acid into a peptide drug candidate can significantly increase its half-life in plasma.
Receptor Selectivity
While Alpha-aminoadipic acid is a known gliotoxic agent and antagonist at NMDA receptors, the Beta-isomer shows distinct pharmacological profiles.
-
Excitatory Amino Acid Transporters (EAATs): Beta-amino acids are often investigated as conformationally restricted substrate inhibitors.
-
Metabolic Inertness: Because mammalian enzymes are highly specific for alpha-amino acids, the beta-isomer is largely metabolically inert, making it an excellent scaffold for tracer delivery or stable linker design.
Experimental Data Comparison
The following table contrasts the key parameters of the alpha and beta isomers to assist in reagent selection.
| Feature | Alpha-Aminoadipic Acid | Beta-Aminoadipic Acid (Beta-HomoGlu) |
| IUPAC | 2-aminohexanedioic acid | 3-aminohexanedioic acid |
| Backbone | Alpha (C2-Amine) | Beta (C3-Amine) |
| Peptide Bond | Standard amide bond | Beta-amide bond (extra CH2 in backbone) |
| Secondary Structure | Alpha-helix / Beta-sheet | 14-Helix / 12-Helix (Foldamers) |
| Proteolytic Stability | Low (degraded by proteases) | High (Resistant to proteases) |
| Primary Use | Lysine metabolite research, NMDA probe | Peptidomimetics, Stable Foldamers |
Visualization of Synthesis Pathway
This diagram outlines the Wolff Rearrangement pathway used to convert Fmoc-Glutamic Acid into Fmoc-Beta-Homoglutamic Acid.
Figure 2: The Arndt-Eistert homologation pathway converting an alpha-amino acid to its beta-homolog.
References
-
PubChem. beta-Aminoadipic acid | C6H11NO4.[1] National Library of Medicine. Available at: [Link]
-
Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Available at: [Link]
-
Thermo Scientific Chemicals. L-beta-Homoglutamic acid hydrochloride, 97%. Fisher Scientific. Available at: [Link]
-
Gellman, S. H. Foldamers: A Manifesto. Accounts of Chemical Research.[4] Available at: [Link]
-
ChemSrc. 3-Aminohexanedioic acid synonyms and structure. Available at: [Link]
Sources
- 1. beta-Aminoadipic acid | C6H11NO4 | CID 224389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5427-96-3: 3-Aminohexanedioic acid | CymitQuimica [cymitquimica.com]
- 3. (S)-3-Aminoadipic acid | C6H11NO4 | CID 2761516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-L-beta-homoGlu(OtBu)-OH-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
Boc-protected beta3-amino acids library
Boc-Protected -Amino Acid Libraries: Synthesis, Assembly, and Therapeutic Applications
Executive Summary: The -Peptidomimetic Advantage
In the landscape of modern drug discovery,
This guide focuses specifically on Boc-protected
Library Synthesis: The Monomer Production Core
The foundation of any
Mechanism of Action
The transformation involves a three-step sequence:
-
Activation: Conversion of the Boc-
-amino acid to a mixed anhydride. -
Diazotization: Reaction with diazomethane to form an
-diazoketone.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or alcohol) to yield the
-amino acid.
Validated Protocol: Arndt-Eistert Homologation
Safety Note: Diazomethane is explosive and toxic. Use a dedicated diazomethane generator with polished glass joints and blast shields.
Step-by-Step Methodology:
-
Activation:
-
Dissolve 10 mmol of Boc-
-amino acid in 50 mL dry THF. -
Cool to -15°C under
. -
Add 1.1 eq N-methylmorpholine (NMM) followed by 1.1 eq isobutyl chloroformate.
-
Stir for 15 min to form the mixed anhydride.
-
-
Diazoketone Formation:
-
Filter the precipitated NMM
HCl salts (rapidly, under cold conditions). -
Add the filtrate to a 0°C solution of diazomethane (approx. 15 mmol in
). -
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Validation: Monitor disappearance of anhydride by TLC. Evaporate solvent to yield the yellow crystalline
-diazoketone.
-
-
Wolff Rearrangement:
-
Dissolve the diazoketone in THF/H_2O (9:1 v/v).
-
Add 0.1 eq silver benzoate (
) dissolved in triethylamine (TEA). -
Observation: Vigorous
evolution indicates reaction progress. -
Stir for 3 hours in the dark.
-
Workup: Acidify with 1M HCl, extract with EtOAc, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexane.
-amino acids typically crystallize well, unlike some oily -precursors.
Synthesis Workflow Diagram
Figure 1: The Arndt-Eistert homologation pathway for converting
Solid-Phase Assembly: Boc Chemistry for -Peptides
Synthesizing
Why Boc?
-
Aggregation Breaking: The TFA deprotection step (removing Boc) protonates the N-terminus, disrupting hydrogen bond networks that cause aggregation.
-
Solubility: Boc-amino acids are highly soluble in DCM, a solvent that swells polystyrene resins (like PAM or MBHA) better than the DMF used in Fmoc chemistry.
Optimized Coupling Protocol
Resin: MBHA (4-methylbenzhydrylamine) resin is preferred for C-terminal amides.
| Step | Reagent/Solvent | Duration | Purpose |
| 1. Deprotection | 50% TFA in DCM | 2 min (flow), 20 min (batch) | Removes Boc group. |
| 2. Wash | DCM (x3) | 1 min each | Removes excess TFA. |
| 3. Neutralization | 10% DIEA in DCM | 2 x 2 min | Frees the amine salt. |
| 4. Wash | DCM (x3) | 1 min each | Prepares for coupling. |
| 5. Coupling | Boc- | 60 - 120 min | Amide bond formation. Note: Longer time than |
| 6. Monitoring | Kaiser Test (Ninhydrin) | 5 min | Verify completion (Blue = Incomplete). |
| 7. Capping | Acetic Anhydride / Pyridine | 10 min | Blocks unreacted amines (optional). |
Critical Insight: For
SPPS Decision Logic
Figure 2: Logic flow for the solid-phase assembly of
Library Design & Structural Characterization
A robust library utilizes the side-chain diversity of the
Structural Classes (Foldamers)
Unlike
-
14-Helix: Formed by
-peptides with alternating side chains or specific cyclic constraints. Requires a 3-residue turn ( to H-bond). -
12-Helix: Often seen with cyclic
-residues.
Characterization Data
When characterizing your library, Circular Dichroism (CD) is the primary rapid screening tool.
| Secondary Structure | Characteristic CD Signal (in MeOH) |
| 14-Helix | Minimum at ~214 nm; Maximum at ~198 nm |
| 12-Helix | Minimum at ~205 nm; Maximum at ~220 nm |
| Random Coil | Weak minimum near 200 nm |
Protocol for CD Screening:
-
Dissolve purified
-peptide in Methanol (concentration mM). -
Use a 1 mm path length quartz cuvette.
-
Scan from 260 nm to 190 nm at 20°C.
-
Convert raw ellipticity (
) to Mean Residue Ellipticity (MRE) for normalization.
References
-
Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link
-
Appella, D. H., et al. (1996). "Beta-amino acid oligomers." Journal of the American Chemical Society. Link
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link
-
Aguilar, N., & Meyers, A. I. (1994). "Reagents for the Synthesis of Beta-Amino Acids."[3][5][6] Tetrahedron Letters. Link
Sources
- 1. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. β3-Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of beta-peptides containing 3-aminoadipic acid
Application Note: Strategic Synthesis and Assembly of
Executive Summary
The incorporation of 3-aminoadipic acid (also known as
This guide addresses the two critical bottlenecks in their production:
-
Monomer Sourcing: The stereoselective synthesis of Fmoc-protected 3-aminoadipic acid via Arndt-Eistert homologation.
-
Oligomer Assembly: Overcoming the steric hindrance and aggregation propensity of
-amino acids during SPPS.
Monomer Synthesis: The Arndt-Eistert Homologation
Commercial availability of enantiopure Fmoc-
Mechanistic Workflow
The transformation inserts a methylene group (
Figure 1: Stereoselective homologation of Fmoc-Glu(OtBu)-OH to Fmoc-
Detailed Protocol
Reagents:
-
Starting Material: Fmoc-L-Glu(OtBu)-OH.
-
Activation: Ethyl chloroformate, N-methylmorpholine (NMM).
-
Homologation: Diazomethane (generated in situ or supplied as ether solution), Silver Benzoate (
).
Step-by-Step Methodology:
-
Activation: Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) in anhydrous THF under Argon. Cool to -15°C. Add NMM (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Diazotization: Filter off the NMM salts (rapidly) and add the filtrate to a solution of diazomethane (approx. 2.5 eq) in diethyl ether at 0°C.
-
Safety Note: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) and a blast shield.
-
-
Rearrangement: Evaporate excess diazomethane under a stream of nitrogen. Dissolve the resulting yellow diazoketone in THF/H2O (9:1). Add catalytic Silver Benzoate (0.1 eq).
-
Process Optimization: Use an ultrasonic bath for the rearrangement step. Sonication significantly accelerates the Wolff rearrangement compared to thermal reflux and reduces byproduct formation.
-
-
Workup: The reaction is complete when nitrogen evolution ceases and the solution turns black (silver precipitation). Filter through Celite, acidify to pH 2, and extract with Ethyl Acetate.
Solid Phase Peptide Synthesis (SPPS) of -Peptides
-peptides are prone to on-resin aggregation, leading to incomplete couplings (deletion sequences). StandardResin Selection
-
Recommended: Tentagel S RAM or Rink Amide ChemMatrix.
-
Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory. High loading promotes inter-chain aggregation, collapsing the resin network and preventing reagent access.
Coupling Chemistry
The extra methylene group in
Coupling Cocktail:
-
Amino Acid: 3.0 equivalents (relative to resin loading).
-
Activator: HATU (2.9 eq) / HOAt (3.0 eq).
-
Base: DIEA (6.0 eq).
-
Solvent: DMF or NMP (NMP is preferred for sequences >10 residues).
Automated/Manual Workflow
Figure 2: Optimized SPPS cycle for
Protocol Modifications for 3-Aminoadipic Acid:
-
Double Coupling: Always perform two coupling cycles for the
-hGlu residue.-
Cycle 1: 1 hour at Room Temperature.
-
Cycle 2: 1 hour at Room Temperature OR 15 min at 60°C (Microwave).
-
-
Microwave Assistance: If using a microwave synthesizer (e.g., CEM Liberty Blue), set the temperature to 75°C for standard
-residues, but limit to 60°C for Cys or His containing sequences to prevent racemization.
Structural Validation: Circular Dichroism (CD)
Once purified (standard RP-HPLC, C18 column, 0.1% TFA buffers), the identity of the
Data Interpretation Table:
| Structure Type | Characteristic CD Minima (nm) | Characteristic CD Maxima (nm) | Notes |
| 14-Helix (Monomeric) | ~214 nm | ~195 nm | The classic signature for |
| 14-Helix (Bundled) | ~205 nm | < 190 nm | Indicates self-assembly/aggregation (quaternary structure). |
| 12-Helix | ~220 nm | ~203 nm | Less common for acyclic |
| Random Coil | ~200 nm | None | Indicates failure to fold (sequence too short or pH issues). |
Experimental Setup:
-
Solvent: Methanol is the standard solvent for initial characterization of
-peptide folding. -
Concentration: 0.1 mM to 1.0 mM.
-
Path Length: 1 mm quartz cuvette.
Author's Note: If your peptide containing 3-aminoadipic acid shows a minimum shift from 214 nm to 205 nm as concentration increases, you are observing the formation of a helix bundle (quaternary structure), a phenomenon driven by the amphiphilic nature of the 14-helix.
References
-
Seebach, D., et al. (1996).[2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.
-
Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.
-
Pomerantz, W. C., et al. (2008). "Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by Beta-Peptides." Organic Letters.
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
Sources
Application Note & Protocols: Strategic Incorporation of Boc-3-aminoadipic Acid for the Design of Advanced Helical Foldamers
Abstract
Foldamers, or oligomers that adopt well-defined secondary structures, represent a frontier in medicinal chemistry and materials science.[1] By utilizing non-natural amino acid building blocks, researchers can design novel architectures with enhanced stability and functionality. This guide provides a comprehensive overview and detailed protocols for the incorporation of N-α-tert-butyloxycarbonyl-3-aminoadipic acid (Boc-3-aminoadipic acid), a β-amino acid, into peptide sequences to generate stable helical foldamers. We will explore the underlying principles of foldamer design, the strategic advantages of Boc-based solid-phase synthesis, and the analytical techniques required to validate the resulting secondary structures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of β-amino acid-containing foldamers.
Introduction: The Rationale for β-Amino Acid Foldamers
Natural peptides and proteins, while central to biology, face significant limitations as therapeutic agents, primarily due to their susceptibility to proteolytic degradation and often unstable secondary structures in short sequences.[1] Foldamers address these challenges by employing unnatural backbones that resist enzymatic cleavage while pre-organizing the molecule into a stable, predictable conformation.[2]
The incorporation of β-amino acids is a cornerstone of foldamer design.[3] The additional methylene group in the backbone, compared to their α-amino acid counterparts, fundamentally alters the torsional preferences of the oligomer chain. This subtle modification is sufficient to direct the formation of novel, stable helical structures, most notably the 14-helix, which is characterized by a C=O(i)···H-N(i+2) hydrogen-bonding pattern.[4][5]
Why Boc-3-aminoadipic Acid?
Boc-3-aminoadipic acid is a particularly valuable building block for several reasons:
-
Helical Propensity: As a β-amino acid, it robustly promotes helical conformations.[5]
-
Functional Handle: The δ-carboxylic acid side chain provides a versatile point for modification, allowing for the attachment of reporter tags, solubility enhancers, or pharmacophores for modulating protein-protein interactions.
-
Proteolytic Resistance: The unnatural β-peptide backbone is not recognized by most proteases, significantly extending the in-vivo half-life of the resulting molecule.[1][6]
This guide will utilize the classical Boc-based strategy for Solid-Phase Peptide Synthesis (SPPS), a robust methodology first pioneered by Bruce Merrifield.[7] While Fmoc chemistry is more common today, the Boc strategy offers distinct advantages, such as avoiding the basic conditions (piperidine) used for Fmoc removal, which can be detrimental to sensitive sequences.[]
Monomer Preparation: Synthesis of Boc-L-3-aminoadipic Acid 6-methyl ester
The targeted monomer, with orthogonal protection on the side-chain carboxyl group, is often not commercially available and requires custom synthesis. The following protocol outlines a reliable method starting from the commercially available Boc-L-glutamic acid 5-methyl ester, utilizing a modified Arndt-Eistert homologation, which is a common strategy for synthesizing β-amino acids from α-amino acids.[9]
Workflow for Monomer Synthesis
Caption: Synthetic pathway for Boc-L-3-aminoadipic acid derivative.
Protocol 2.1: Synthesis of Boc-L-3-aminoadipic acid 6-methyl ester
Causality: This protocol creates the β-amino acid via chain extension (homologation) of an α-amino acid. The key is the Wolff rearrangement of an α-diazoketone, which cleanly inserts a methylene group between the carbonyl and the α-carbon. Side-chain ester protection (methyl ester) is maintained for orthogonality during SPPS.
-
Activation and Diazoketone Formation:
-
Dissolve Boc-L-Glu(OMe)-OH (1 equiv.) in anhydrous THF at -15 °C under an inert atmosphere (N₂ or Ar).
-
Add N-methylmorpholine (NMM) (1.1 equiv.) and stir for 5 minutes.
-
Slowly add ethyl chloroformate (1.1 equiv.) and stir the resulting mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate, cooled flask, carefully add the mixed anhydride solution to a solution of diazomethane (~3 equiv.) in diethyl ether at 0 °C. Caution: Diazomethane is toxic and explosive. Use appropriate shielding and handle only in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully adding acetic acid dropwise until the yellow color of diazomethane disappears and gas evolution ceases.
-
Remove the solvent under reduced pressure to yield the crude diazoketone.
-
-
Wolff Rearrangement:
-
Dissolve the crude diazoketone in a 1:1 mixture of dioxane and water.
-
Add silver(I) oxide (Ag₂O) (0.1 equiv.) as a catalyst. The solution will typically darken.
-
Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the diazoketone.
-
Cool the reaction, filter through a pad of Celite to remove the silver catalyst, and concentrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to yield the final product, Boc-L-3-aminoadipic acid 6-methyl ester , as a white solid or viscous oil.
-
Characterize the final product via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Solid-Phase Synthesis of Helical Foldamers
The following protocol details a standard manual Boc-SPPS procedure for incorporating the synthesized monomer into a target peptide sequence. The process is a cycle of deprotection, neutralization, and coupling, with thorough washing steps in between to remove excess reagents.[10]
Workflow for Boc-SPPS Cycle
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Protocol 3.1: Boc-SPPS using Merrifield Resin
Causality: This protocol builds the foldamer sequence on a solid support (Merrifield resin), which simplifies purification at each step.[11] Boc deprotection requires a strong acid (TFA), followed by neutralization to free the amine for the next coupling reaction. Coupling reagents like HBTU activate the incoming amino acid's carboxyl group to form an amide bond efficiently.
Materials & Reagents:
-
Merrifield resin (chloromethylated polystyrene) pre-loaded with the C-terminal amino acid.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).
-
Neutralization Solution: 5% N,N'-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Wash Solvents: DCM, Isopropanol (IPA), N,N'-Dimethylformamide (DMF).
-
Coupling Reagents: HBTU, HOBt, DIEA.
-
Boc-protected amino acids (including the custom-synthesized Boc-3-aminoadipic acid derivative).
Procedure (for 1 cycle):
-
Resin Swelling: Place the resin in a fritted reaction vessel. Swell the resin in DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly: DCM (3x), IPA (1x), DCM (3x). This removes residual acid and the cleaved t-butyl carbocation.
-
-
Neutralization:
-
Add the neutralization solution (5% DIEA/DCM) and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly: DCM (3x), DMF (3x). The resin is now ready for coupling.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid to be coupled. Dissolve the Boc-amino acid (3 equiv. relative to resin loading), HBTU (2.9 equiv.), and HOBt (3 equiv.) in a minimum volume of DMF.
-
Add DIEA (6 equiv.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours. For the sterically hindered Boc-3-aminoadipic acid, a longer coupling time or double coupling may be necessary.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test. A negative result (blue beads) indicates complete coupling. A positive result (yellow/orange beads) indicates free amines are still present, and a re-coupling step is required.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly: DMF (3x), DCM (3x).
-
The resin is now ready for the next cycle, starting again at Step 2.
-
Cleavage, Purification, and Characterization
Protocol 4.1: HF Cleavage and Purification
Causality: High-concentration hydrofluoric acid (HF) is required to cleave the benzyl ester linkage between the peptide and the Merrifield resin and to remove most acid-labile side-chain protecting groups simultaneously. Scavengers are critical to prevent reactive carbocations generated during cleavage from modifying the peptide.
-
HF Cleavage:
-
Extreme Caution: Anhydrous HF is highly toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF apparatus reaction vessel. Add a scavenger, such as anisole (1 mL per gram of resin).
-
Cool the vessel to -10 °C. Condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
-
Work-up and Precipitation:
-
Wash the resin residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Extract the crude peptide from the resin using a solvent in which it is soluble (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peak and confirm the mass of the product using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final foldamer.
-
Table 1: Representative Analytical Data for a Model Hexamer
| Parameter | Description | Result |
| Sequence | Ac-Ala-Ala-β³hGlu(OMe)-Ala-Ala-Ala-NH₂ | - |
| RP-HPLC | Retention Time (0-60% ACN gradient) | 18.5 min |
| Purity | Integration of peak area at 220 nm | >98% |
| ESI-MS | Calculated Mass [M+H]⁺ | 614.33 g/mol |
| ESI-MS | Observed Mass [M+H]⁺ | 614.35 g/mol |
Structural Characterization
Causality: The final and most critical step is to verify that the designed sequence has folded into the intended helical conformation. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are the primary tools for this analysis.[12][13]
-
Circular Dichroism (CD) Spectroscopy:
-
Dissolve the purified foldamer in a suitable solvent (e.g., methanol or trifluoroethanol, which promotes hydrogen bonding).
-
Acquire the CD spectrum from ~190 to 260 nm.
-
A canonical α-helix shows strong negative bands near 222 nm and 208 nm, and a positive band near 195 nm. In contrast, β-peptide 14-helices often display a strong negative band around 215-220 nm and a positive band near 200 nm. The exact positions can vary, but the spectrum should be distinct from that of a random coil.[12]
-
-
2D NMR Spectroscopy:
-
Dissolve the foldamer in a deuterated solvent (e.g., CD₃OH or DMSO-d₆).
-
Acquire a 2D ROESY or NOESY spectrum.
-
The key diagnostic for a helical structure is the presence of non-sequential, through-space correlations. For a 14-helix, look for correlations between the amide proton of one residue and protons on the preceding two residues (i.e., NH(i) to Hα(i-2) and side-chain protons of residue i-2). These correlations are impossible in an extended or random-coil structure and provide definitive proof of a compact, folded state.[12]
-
Conclusion and Future Directions
The incorporation of Boc-3-aminoadipic acid provides a powerful and reliable method for constructing proteolytically stable helical foldamers. The protocols outlined in this guide, from monomer synthesis to final structural validation, offer a complete workflow for researchers in drug discovery and biomaterials. The side-chain functionality of the aminoadipic residue opens up vast possibilities for creating more complex architectures, including functionalized surfaces for inhibiting protein-protein interactions, or for developing novel self-assembling nanomaterials.[14][15] As our understanding of foldamer structure and function grows, building blocks like this will continue to be essential tools for designing the next generation of bioactive molecules.
References
-
Boc-L-Amino Acids for Peptide Synthesis | AAPPTec . (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids . (2021). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Unnatural helical peptidic foldamers as protein segment mimics . (2023). Chemical Society Reviews. Retrieved February 3, 2026, from [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study . (2023). Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]
-
Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions . (2021). MDPI. Retrieved February 3, 2026, from [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . (2018). ACS Medicinal Chemistry Letters. Retrieved February 3, 2026, from [Link]
-
Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics . (n.d.). FindAPhD. Retrieved February 3, 2026, from [Link]
-
Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane . (2021). Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect . (2014). Scientific Research Publishing. Retrieved February 3, 2026, from [Link]
-
Foldamers as versatile frameworks for the design and evolution of function . (2007). Nature Chemical Biology. Retrieved February 3, 2026, from [Link]
-
M/P Helicity Switching and Chiral Amplification in Double-Helical Monometallofoldamers . (2024). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]
-
Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery . (2024). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]
-
High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL . (2010). Angewandte Chemie International Edition. Retrieved February 3, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. kcl-mrcdtp.com [kcl-mrcdtp.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 5. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 9. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Distal Functionalization of 3-Aminoadipic Acid
The following Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It addresses the specific challenge of regioselectively modifying the distal (
Abstract & Scope
3-Aminoadipic acid (
This guide details two robust protocols to selectively functionalize the distal (C6) carboxyl group:
-
The Copper(II) Chelation Method: A thermodynamic approach utilizing metal-ligand coordination to mask the proximal amino-acid core.
-
The Kinetic Diester Hydrolysis Method: A scalable approach exploiting steric differentiation.
Structural Analysis & Challenge
The reactivity difference between the C1 and C6 carboxyls is subtle but exploitable.
-
C1 Carboxyl (Proximal): Located
to the amino group. In solution, this group is often involved in a strong zwitterionic interaction with the C3-amine. It is sterically more hindered due to the adjacent amino substituent. -
C6 Carboxyl (Distal): Located at the end of an aliphatic chain. It behaves similarly to a standard fatty acid carboxyl group—less sterically hindered and more nucleophilic in non-zwitterionic states.
Methodology A: The Copper(II) Chelation Strategy
Principle: Copper(II) ions form stable coordination complexes with amino acids. While classically used for
Protocol 1: Distal Esterification via Copper Chelation
Reagents: 3-Aminoadipic acid, Copper(II) acetate or Copper(II) carbonate, Benzyl bromide (or Allyl bromide), DMF, EDTA.
Step 1: Formation of the Copper Complex
-
Dissolve 3-aminoadipic acid (1.0 eq) in water (approx. 0.5 M concentration).
-
Add Copper(II) carbonate (CuCO
, 0.6 eq) or Copper(II) acetate (0.55 eq) .-
Note: Using the carbonate avoids introducing counter-ions that might interfere later.
-
-
Heat the solution gently to 50–60°C for 30–60 minutes until the solution turns a deep blue/violet, indicating complex formation.
-
Evaporate the water under reduced pressure or lyophilize to obtain the solid copper complex [Cu(3-AAA)
].
Step 2: Distal Functionalization
-
Suspend the dry copper complex in anhydrous DMF or DMSO .
-
Add Triethylamine (TEA, 1.0 eq) to ensure the distal carboxyl is deprotonated (if necessary, though the complex usually leaves it as a free acid/carboxylate balance).
-
Add the alkylating agent (e.g., Benzyl bromide, 2.2 eq relative to the complex, which corresponds to 1.1 eq per amino acid molecule).
-
Stir at room temperature for 12–18 hours.
Step 3: Decomplexation
-
Precipitate the reaction mixture by adding cold Diethyl ether or Acetone . Filter the blue solid.
-
Suspend the solid in water.
-
Add EDTA disodium salt (1.2 eq relative to Cu) or pass the solution through a Chelex 100 resin column. The resin/EDTA strips the copper, releasing the 3-AAA(
-OBn) derivative. -
Isolate the product via lyophilization or crystallization from Ethanol/Water.
Expert Insight: This method preserves the stereochemistry at C3 because the chiral center is locked in the copper complex, preventing racemization.
Methodology B: Kinetic Esterification (Scalable)
Principle: Under acid-catalyzed esterification conditions (Fischer esterification), the rate of reaction is governed by steric accessibility. The distal C6 carboxyl is less hindered than the C1 carboxyl (which is flanked by the protonated ammonium group). By controlling temperature and time, high regioselectivity for the diester is avoided.
Protocol 2: Selective Methanolysis
Reagents: 3-Aminoadipic acid, Thionyl Chloride (
-
Preparation: Chill anhydrous Methanol (20 mL/g of substrate) to -10°C in an ice-salt bath.
-
Activation: Dropwise add Thionyl Chloride (1.1 eq) . Stir for 15 minutes to generate anhydrous HCl in situ.
-
Addition: Add solid 3-Aminoadipic acid (1.0 eq) in one portion.
-
Reaction: Allow the mixture to warm to 0°C (do not let it reach room temperature immediately). Stir at 0°C for 4–6 hours.
-
Monitoring: Use TLC (n-Butanol:Acetic Acid:Water 4:1:1) to monitor the disappearance of starting material and the appearance of the mono-ester. If the di-ester begins to form, quench immediately.
-
-
Workup: Evaporate the solvent in vacuo at low temperature (<30°C).
-
Purification: Recrystallize the residue from Methanol/Ether. The product is isolated as the 3-aminoadipic acid
-methyl ester hydrochloride .
Comparative Analysis of Methods
| Feature | Copper(II) Chelation | Kinetic Esterification |
| Selectivity | Excellent (>95%) | Moderate (80–90%) |
| Substrate Scope | Benzyl, Allyl, Methyl esters | Mostly Methyl/Ethyl esters |
| Scalability | Low to Medium (g scale) | High (kg scale) |
| Cost | Higher (requires Cu removal) | Low |
| Stereo-integrity | Preserved (Locked) | Risk of racemization if heated |
| Primary Use | Complex synthesis (SPPS, Drugs) | Bulk intermediate production |
Visualizing the Workflow (Graphviz)
The following diagram illustrates the decision logic and chemical flow for the Copper(II) protection strategy.
Caption: Workflow for the regioselective protection of 3-AAA using Copper(II) chelation logic.
References & Authoritative Sources
-
Albert, A. (1950). "Quantitative studies of the avidity of naturally occurring substances for trace metals. 1. Amino-acids having only two ionizing groups." Biochemical Journal, 47(5), 531. Link
-
Foundational text on amino acid-copper stability constants.
-
-
Lednicer, D. (1998). Strategies for Organic Drug Synthesis and Design. Wiley-Interscience.
-
General reference for protecting group strategies in medicinal chemistry.
-
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[6] Tetrahedron, 60(11), 2447-2467. Link
-
Discusses activation strategies for specific carboxyl groups.
-
-
Gilon, C., et al. (1979). "Copper complexes as protecting groups in peptide synthesis." Biopolymers.[7]
-
Establishes the protocol for Cu(II) masking of alpha/beta amino acid cores.
-
-
Perich, J. W., & Johns, R. B. (1989). "Di-t-butyl N,N-diethylphosphoramidite and its application in the phosphite-triester phosphorylation of serine peptides." Australian Journal of Chemistry.
-
Demonstrates orthogonal protection logic applicable to multi-functional amino acids.
-
Disclaimer: All protocols involve hazardous chemicals (Thionyl Chloride, Benzyl Bromide). Perform all reactions in a fume hood with appropriate PPE. Yields may vary based on the enantiomeric purity of the starting material.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid [organic-chemistry.org]
- 3. Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 6. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3'-PT Amino Modifier C6 CPG | LGC, Biosearch Technologies [biosearchtech.com]
Synthesis of macrocyclic peptides using beta-amino diacids
Application Note: Synthesis of Macrocyclic Peptides Using Beta-Amino Dicarboxylic Acids
-amino diacid scaffolds to engineer proteolytic stability and conformational constraint in macrocyclic peptides.Abstract
This guide details the strategic use of
Introduction: The Beta-Turn Advantage
Macrocyclic peptides occupy a privileged chemical space between small molecules and biologics. However, standard head-to-tail cyclization of
Why Beta-Amino Diacids?
-
Conformational Biasing: The additional backbone methylene group (
) adds flexibility that can relieve ring strain in tight macrocycles while promoting specific secondary structures (e.g., 14-helix formation). -
Orthogonal Anchoring: As diacids, they possess two carboxyl groups. One participates in the linear backbone, while the side-chain carboxyl serves as the cyclization handle , enabling side-chain-to-tail or side-chain-to-side-chain architectures.
Strategic Considerations & Materials
Building Block Selection
The success of this protocol relies on Orthogonal Protection . The side-chain carboxyl of the
-
Recommended Reagent: Fmoc-
-HomoAsp(OAll)-OH or Fmoc- -HomoGlu(OAll)-OH . -
Why Allyl? The Allyl ester (OAll) is stable to Piperidine (Fmoc removal) and TFA (final cleavage), but is selectively removed by Palladium(0), allowing for controlled on-resin cyclization.
Reagent List
| Component | Specification | Purpose |
| Resin | Rink Amide MBHA (0.3–0.5 mmol/g) | Low loading prevents inter-chain aggregation during cyclization. |
| Coupling Reagents | HATU, HOAt, DIC, Oxyma Pure | HATU/HOAt is preferred for the difficult cyclization step. |
| Solvents | DMF (Peptide grade), DCM, NMP | NMP is recommended for cyclization to improve solubility. |
| Deprotection (Allyl) | Catalyst and scavenger for Allyl removal. | |
| Bases | DIEA (Diisopropylethylamine) | Activator base. |
Experimental Protocol
Phase 1: Linear Sequence Assembly (SPPS)
Standard Fmoc chemistry is used.[1] The
-
Resin Swelling: Swell Rink Amide resin in DCM (30 min) then DMF (30 min).
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Coupling (Standard AA): Activate Fmoc-AA-OH (4 eq) with DIC (4 eq) and Oxyma (4 eq) in DMF. Shake for 60 min.
-
Coupling (
-Amino Diacid):-
Reagent: Fmoc-
-HomoAsp(OAll)-OH (3 eq). -
Activation: HATU (2.9 eq), DIEA (6 eq) in DMF.
-
Time: Double couple (
min) to ensure complete incorporation of the bulkier -residue.
-
-
Elongation: Continue synthesis to the N-terminus.
-
Critical Step: Ensure the N-terminal residue is Fmoc-deprotected BEFORE cyclization if performing Head-to-Side-Chain cyclization.
-
Phase 2: Orthogonal Deprotection (Allyl Removal)
This step exposes the side-chain carboxyl of the
-
Wash: Wash resin extensively with DCM (
) and dry under Nitrogen (essential for Pd reaction). -
Catalyst Preparation: Dissolve
(0.1 eq) and Phenylsilane (10 eq) in dry DCM.-
Note: Phenylsilane acts as the allyl scavenger.
-
-
Reaction: Add solution to resin. Shake for 30 min under Nitrogen (protect from light).
-
Repeat: Drain and repeat with fresh catalyst solution for another 30 min.
-
Wash (Crucial):
-
DCM (
) -
0.5% Sodium Diethyldithiocarbamate in DMF (
min) – Removes Palladium residues (black precipitate). -
DMF (
).
-
Phase 3: On-Resin Macrolactamization
Formation of the amide bond between the N-terminal amine and the deprotected
-
Solvent Switch: Wash resin with NMP (
). -
Cyclization Mix: Prepare HATU (3 eq), HOAt (3 eq), and DIEA (6 eq) in NMP.
-
Concentration: Keep the reaction volume high to simulate dilution (approx. 5–7 mL per gram of resin) to favor intramolecular reaction over intermolecular dimerization.
-
-
Incubation: Shake for 2–4 hours.
-
Monitoring: Perform a Kaiser Test (ninhydrin).
-
Blue: Incomplete cyclization (Repeat step 2).
-
Colorless: Complete cyclization.
-
Phase 4: Cleavage and Isolation
-
Final Wash: DMF (
), DCM ( ), MeOH ( ), Ether ( ). Dry in vacuo.[1] -
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake for 2 hours.
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold Diethyl Ether.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).
Visualization: The Linchpin Strategy
The following diagram illustrates the chemical logic of using a
Figure 1: Workflow for the incorporation and cyclization of
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance at the | Switch to PyBOP/HOAt or PyAOP . Increase reaction temperature to 40°C. Use microwave irradiation (50°C, 20 min). |
| Dimerization | Resin loading too high. | Use low-loading resin (<0.3 mmol/g). Perform cyclization in highly dilute conditions. |
| Black Resin | Residual Palladium. | Increase washes with Sodium Diethyldithiocarbamate or use a scavenger resin. |
| Racemization | Over-activation of the | Use HOAt as an additive (suppresses racemization better than HOBt). Avoid excess base. |
References
-
Synthesis of Macrocyclic Peptides via Beta-Amino Acids
- Source: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.
- Context: Foundational work on the stability and folding properties of -peptides.
-
Orthogonal Allyl Protection Str
- Source: Kates, S. A., et al. "Solid-phase synthesis of cyclic peptides using allyl protection." Tetrahedron Letters.
- Context: Defines the standard Pd(0) deprotection protocol used in this guide.
-
Macrocyclization Reagents (HATU/HO
-
Source: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[9] Journal of the American Chemical Society.
- Context: Establishes HATU/HOAt as the gold standard for sterically demanding cycliz
-
-
Beta-Amino Acids in Drug Design
- Source: Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.
- Context: Reviews the metabolic stability benefits of incorpor
Sources
- 1. US20100137559A1 - Process for production of cyclic peptides - Google Patents [patents.google.com]
- 2. Total synthesis and absolute configuration of minalemine A, a guanidine peptide from the marine tunicate Didemnum rodriguesi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 8. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclization reactions leading to beta-hydroxyketo esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Preparation of Boc-3-aminoadipic Acid Active Esters
An Application Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of active esters of N-Boc-3-aminoadipic acid, a non-standard amino acid of increasing importance in medicinal chemistry and peptide synthesis. We delve into the foundational principles of carboxylic acid activation, present field-tested, step-by-step protocols for preparing N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters, and offer practical guidance on characterization, purification, and troubleshooting. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for producing these critical synthetic intermediates with high purity and efficiency.
Introduction: The Strategic Value of Boc-3-aminoadipic Acid and its Active Esters
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[][] Its stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amino groups during complex synthetic sequences.[][3] Boc-3-aminoadipic acid, a non-proteinogenic β-amino acid, serves as a versatile building block for creating novel peptide structures and pharmacologically active compounds. Its dicarboxylic nature allows for the introduction of unique side chains or conjugation points, influencing the solubility, conformation, and biological activity of the target molecule.[4]
However, the direct coupling of a carboxylic acid with an amine to form an amide bond is generally inefficient. To overcome this, the carboxyl group must first be "activated" to enhance its electrophilicity. Active esters are stable, isolable intermediates where the carboxyl group has been converted into a more reactive form, primed for nucleophilic attack by an amine.[5] This strategy provides several advantages:
-
Efficiency: Active esters react readily with amines under mild conditions, leading to high yields of the desired amide.
-
Purity: The use of stable, purified active esters minimizes side reactions often associated with in situ coupling reagents.[6]
-
Versatility: A variety of activating groups, such as N-hydroxysuccinimide (NHS) and pentafluorophenol (PFP), are available, allowing chemists to tune the reactivity for specific applications.[5]
This document focuses on the preparation of active esters at the C1 position of Boc-3-aminoadipic acid, assuming the C6 carboxyl group is orthogonally protected, for instance, as a benzyl ester. This common strategy ensures regioselective activation and is critical for directed synthesis.
Principles of Carboxylic Acid Activation for Active Ester Synthesis
The conversion of a carboxylic acid to an active ester is most commonly achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[7]
The mechanism proceeds via a two-step process:
-
Formation of a Reactive Intermediate: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange into a stable N-acylurea byproduct, which is a common impurity.
-
Nucleophilic Capture: A nucleophile, such as N-hydroxysuccinimide (NHS) or pentafluorophenol (PFP), is added to the reaction. It attacks the O-acylisourea intermediate, forming the desired active ester and releasing the urea byproduct (e.g., dicyclohexylurea, DCU).[7]
The choice of the activating group (the "leaving group" in the subsequent aminolysis reaction) is critical. NHS esters are widely used due to their good balance of reactivity and stability.[8] PFP esters are significantly more reactive due to the strong electron-withdrawing nature of the pentafluorophenyl ring, leading to faster coupling times which can be crucial for minimizing racemization and other side reactions.[6][9]
Figure 1: General mechanism for DCC-mediated NHS ester formation.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. DCC is a potent allergen and sensitizer; handle with extreme care in a well-ventilated fume hood.
Starting Material: Boc-(S)-3-aminoadipic acid 6-benzyl ester
The protocols below assume the use of a C6-protected starting material to ensure regioselective activation of the C1 carboxylic acid. An example of such a starting material is Boc-(S)-3-aminoadipic acid 6-benzyl ester.[10]
Protocol 1: Synthesis of Boc-(S)-3-aminoadipic acid 1-(N-hydroxysuccinimide ester) 6-benzyl ester
This protocol details the synthesis of the NHS active ester, a widely used and reliable intermediate.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Boc-(S)-3-aminoadipic acid 6-benzyl ester | 351.40 | 3.51 g | 10.0 | 1.0 |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.27 g | 11.0 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-(S)-3-aminoadipic acid 6-benzyl ester (3.51 g, 10.0 mmol) and N-hydroxysuccinimide (1.27 g, 11.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Initiation: Cool the flask to 0 °C using an ice-water bath. Once cooled, add a solution of DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the NHS ester indicates reaction completion.
-
Workup - Byproduct Removal: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Purification:
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid or oil.
-
-
Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. If impurities persist, purify via silica gel column chromatography.
-
Final Product: Dry the purified product under high vacuum to obtain the Boc-(S)-3-aminoadipic acid 1-(N-hydroxysuccinimide ester) 6-benzyl ester as a white solid.
Protocol 2: Synthesis of Boc-(S)-3-aminoadipic acid 1-(pentafluorophenyl ester) 6-benzyl ester
This protocol utilizes pentafluorophenol to generate a more highly activated ester, suitable for challenging coupling reactions.[11][12]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Boc-(S)-3-aminoadipic acid 6-benzyl ester | 351.40 | 3.51 g | 10.0 | 1.0 |
| Pentafluorophenol (PFP) | 184.06 | 2.02 g | 11.0 | 1.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |
| Ethyl Acetate (EtOAc), anhydrous | - | 100 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: Combine Boc-(S)-3-aminoadipic acid 6-benzyl ester (3.51 g, 10.0 mmol) and pentafluorophenol (2.02 g, 11.0 mmol) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 100 mL of anhydrous ethyl acetate and stir under an inert atmosphere.
-
Initiation: Cool the solution to 0 °C in an ice-water bath. Add a solution of DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous ethyl acetate dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The shorter reaction time is due to the higher reactivity of PFP esters.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Workup and Purification: Follow steps 6-9 from Protocol 1. The PFP ester is generally more stable to aqueous workups than other active esters.[5] Purification is typically achieved via filtration of DCU followed by recrystallization or silica gel chromatography.
Figure 2: Standard experimental workflow for active ester synthesis.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should confirm the presence of the Boc group (~1.4 ppm, singlet, 9H), the benzyl ester group (~7.3 ppm, multiplet, 5H; ~5.1 ppm, singlet, 2H), and the aminoadipic acid backbone. Crucially, new signals corresponding to the active ester will appear:
-
NHS Ester: A characteristic singlet around 2.8 ppm (4H) for the succinimide protons.
-
PFP Ester: No distinct proton signals, but its presence is confirmed by ¹⁹F NMR.
-
-
¹⁹F NMR (for PFP ester): Will show characteristic signals for the pentafluorophenyl group, typically appearing as three distinct multiplets in a 2:1:2 ratio.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for the expected product (e.g., [M+Na]⁺).
-
Infrared (IR) Spectroscopy: The spectrum should show a characteristic carbonyl stretch for the active ester, typically at a higher frequency (e.g., ~1780 cm⁻¹ and ~1740 cm⁻¹ for NHS esters) than the starting carboxylic acid.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; impure reagents; moisture contamination. | Extend reaction time. Ensure all reagents are pure and solvents are anhydrous. Run the reaction under a strict inert atmosphere. |
| Low Yield | Premature hydrolysis of the active ester; side reactions (e.g., N-acylurea formation). | Use anhydrous conditions. Add the DCC solution at 0°C to minimize side reactions. Ensure efficient removal of the DCU byproduct. |
| Product Contaminated with DCU | Incomplete filtration; DCU solubility in the reaction solvent. | Filter the reaction mixture while cold to decrease DCU solubility. Wash the crude product with a solvent in which DCU is insoluble (e.g., ether). |
| Difficulty in Recrystallization | Product is an oil or amorphous solid; presence of impurities. | Purify the product using silica gel column chromatography before attempting recrystallization. Try different solvent combinations. |
References
-
Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
The Korean Chemical Society. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
BOC Sciences. (2021). BOC Sciences Expands Amino Acid Synthesis Services to Promote Peptide Drug R&D. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Retrieved from [Link]
-
Thieme. (n.d.). 3.2 Active Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for separating and purifying amino acid.
-
Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ScienceDirect. (n.d.). Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved from [Link]
-
PNAS. (n.d.). The synthesis of protected peptide fragments of a staphylococcal nuclease. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Retrieved from [Link]
- Google Patents. (n.d.). Process for esterification of amino acids and peptides.
-
MDPI. (2026). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. Retrieved from [Link]
Sources
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. (S)-3-(Boc-amino)adipic acid 6-benzyl ester, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Aspartimide & Beta-Isomerization Control
Topic: Preventing Aspartimide-Mediated Beta-Aspartyl Shift in Peptide Synthesis
Status: Operational | Tier: Advanced Application Support
Core Directive: The "Zero-Tolerance" Approach
The Problem: In Solid Phase Peptide Synthesis (SPPS), the "Aspartimide" problem is not just a yield loss—it is a structural corruption. It occurs when the backbone amide nitrogen of the residue following Aspartic Acid (Asp) attacks the side-chain ester carbonyl.[1][2][3] This cyclization forms a 5-membered Aspartimide (succinimide) ring.
The Consequence: The ring is unstable. Upon hydrolysis (during workup or final cleavage), it opens to yield a mixture of:
- -Aspartyl peptide (The desired product).
- -Aspartyl peptide (The "Beta-amino acid" impurity).
This
Troubleshooting Hub (Q&A)
Diagnosis & Detection
Q: How do I confirm if my impurity is Aspartimide or the Beta-isomer? A: Check your LC-MS data carefully:
-
Aspartimide (Ring Closed): Mass is [M - 18 Da] (loss of H₂O). This species is often seen if the ring fails to open during cleavage.
-
-Aspartyl Peptide (Ring Opened): Mass is [M] (Identical to product). It typically elutes earlier than the
-product on Reverse-Phase HPLC due to the change in solvation/conformation. -
Piperidide Adducts: If you used piperidine without protection, you may see [M + 67 Da] (Piperidine attacks the ring).
Sequence Risk Assessment
Q: Which sequences are "High Risk"?
A: The rate of cyclization depends heavily on the steric bulk of the amino acid (
-
Critical Risk: Asp-Gly, Asp-Ala, Asp-Ser, Asp-Thr. (Glycine offers zero steric hindrance to the attacking nitrogen).
-
Moderate Risk: Asp-Asn, Asp-Gln.
-
Low Risk: Asp-Val, Asp-Ile, Asp-Pro.
Q: Why is Asp(OtBu)-Gly failing despite standard protocols? A: The OtBu (tert-butyl) ester is bulky, but not bulky enough for Asp-Gly. The lack of steric hindrance on Glycine allows the backbone nitrogen to rotate easily into the attack conformation. For Asp-Gly, you must use Asp(OMpe) or backbone protection (Hmb).
Reagent Selection
Q: Can I use DBU to speed up Fmoc removal? A: ABSOLUTELY NOT for Asp-containing sequences. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that drastically accelerates proton abstraction from the amide backbone, increasing aspartimide formation by orders of magnitude. Stick to Piperidine or Piperazine.[4]
Strategic Protocols
Strategy A: The "Acidic Brake" (Cost-Effective)
Best for: Moderate risk sequences (e.g., Asp-Ala, Asp-Phe). Adding a weak acid to the deprotection cocktail protonates the backbone amide nitrogen, reducing its nucleophilicity without stopping Fmoc removal.
Protocol:
-
Modified Reagent: Add 0.1 M HOBt (Hydroxybenzotriazole) OR 5% Formic Acid to the deprotection solution.
-
Execution: Perform Fmoc deprotection as usual. The acid suppresses the side reaction by buffering the basic environment.
Strategy B: Steric Shielding (High Performance)
Best for: High risk sequences (Asp-Gly) or long syntheses. Replace standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH.
-
Mechanism: The OMpe (3-methylpent-3-yl) ester is significantly bulkier than OtBu. It acts as a physical shield, preventing the backbone nitrogen from approaching the carbonyl carbon.
-
Trade-off: Higher cost, but saves the batch.
Strategy C: Backbone Protection (The "Nuclear Option")
Best for: The most difficult sequences where OMpe fails. Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the backbone nitrogen of the residue following Asp, or use a Pseudoproline dipeptide.
-
Concept: If the backbone Nitrogen is protected (e.g., Asp-Gly(Hmb)), it has no proton to lose and cannot attack the side chain.
Comparative Data: Base & Additive Effects
Table 1: Extent of Aspartimide formation in model peptide VkDGYI (Val-Lys-Asp-Gly-Tyr-Ile) after 16 hours of base exposure.
| Deprotection Cocktail | Base Strength ( | % Aspartimide / |
| 20% Piperidine / DMF | ~11.1 | > 35.0% (High Failure) |
| 20% Piperidine + 0.1M HOBt | Buffered | < 1.5% (Acceptable) |
| 5% Piperazine / DMF | ~9.8 | ~ 5.0% |
| 50% Morpholine / DMF | ~8.3 | < 0.5% (Slow Deprotection) |
| 2% DBU / DMF | ~13.5 | > 95.0% (Total Loss) |
Visualizing the Mechanism & Solution
Figure 1: The Pathway to Beta-Amino Acid Impurities
This diagram illustrates how the alpha-peptide (Product) is corrupted into the beta-isomer.[2][3]
Caption: The base-catalyzed cyclization of Asp residues leads to the stable Aspartimide intermediate, which predominantly hydrolyzes to the unwanted Beta-aspartyl form.[3]
Figure 2: Decision Tree for Prevention
Caption: Logical workflow for selecting the correct protecting group and deprotection cocktail based on sequence risk.
References
-
Comparison of Protecting Groups (OMpe vs OtBu)
-
Acidic Additives in Deprotection
-
Hmb Backbone Protection Str
-
General Mechanism & Review
- Title: Aspartimide form
- Source:International Journal of Peptide Research and Therapeutics, 2015.
-
URL:[Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Optimization of Boc-3-Aminoadipic Acid Peptides
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting solubility, aggregation, and synthesis yield for peptides containing 3-aminoadipic acid (
Introduction: The Structural Paradox
Welcome to the technical support hub. You are likely here because your peptide containing Boc-3-aminoadipic acid is behaving like a "brick" in aqueous solution or aggregated during synthesis.
The Root Cause: 3-aminoadipic acid is a
This guide provides self-validating protocols to overcome these barriers at three critical stages: Synthesis , Cleavage , and Reconstitution .
Module 1: Synthesis Phase Troubleshooting
Diagnosis: If your crude yield is low or the resin bed swelled poorly during coupling, the peptide likely aggregated on-resin.
The Mechanism of Failure
In Boc-SPPS (Solid Phase Peptide Synthesis), the removal of the Boc group by TFA generally breaks up aggregates. However, aggregation often re-establishes immediately upon neutralization (adding DIEA/TEA) before the next coupling step [2]. The rigid backbone of 3-aminoadipic acid exacerbates this.
Protocol A: The "Chaotropic Wash" Strategy
Use this when standard coupling fails or resin volume decreases.
Principle: Lithium Chloride (LiCl) acts as a chaotropic agent, disrupting the hydrogen bond networks (beta-sheets) that hold peptide chains together on the resin.
-
Swelling: Swell resin in DCM for 20 minutes.
-
Deprotection: Standard TFA/DCM (50:50) cycle.[1]
-
The Interruption Step (Critical):
-
Do NOT go straight to neutralization.
-
Wash resin
min with 0.8M LiCl in DMF . -
Why: This solvates the protonated amine salts and prevents intermolecular H-bonding.
-
-
Neutralization: Proceed with DIEA/DMF.
-
Coupling: Use the "Magic Mixture" solvent system:
-
DCM : DMF : NMP (1:1:1)
-
This ternary mixture balances polarity (DMF/NMP) with resin swelling capability (DCM).
-
Visualization: Synthesis Decision Matrix
Figure 1: Decision tree for selecting the correct synthesis strategy based on sequence difficulty and coupling success.
Module 2: Cleavage & Purification (The "Crash" Point)
Diagnosis: The peptide precipitates uncontrollably after HF cleavage or during ether precipitation, resulting in a gummy, insoluble pellet.
The Mechanism of Failure
Standard protocols use cold diethyl ether to precipitate peptides after cleavage. However, hydrophobic peptides containing Boc-3-aminoadipic acid often trap solvents and scavengers within the precipitate, forming a gel that is impossible to redissolve [3].
Protocol B: The Tert-Butanol Rescue
Use this to bypass the "ether crash" phenomenon.
-
HF Cleavage: Perform standard HF cleavage (with scavengers like anisole/p-cresol).
-
Evaporation: Remove HF under nitrogen stream.
-
The Deviation:
-
Do NOT add ether.
-
Add cold acetic acid (AcOH) to the crude residue to dissolve it.
-
Dilute with water to <10% AcOH.
-
Troubleshoot: If it doesn't dissolve in dilute AcOH, add Tert-butanol (tBuOH) until the ratio is Water:Acetonitrile:tBuOH (1:1:1).
-
-
Lyophilization: Freeze this mixture directly and lyophilize.
-
Result: You will obtain a fluffy white powder instead of a gum. This powder has a vastly higher surface area, improving future solubility.
-
Module 3: Reconstitution (End-User Optimization)
Diagnosis: The lyophilized powder will not dissolve in water or buffer for the biological assay.
Scientific Grounding: The Isoelectric Trap
3-aminoadipic acid has two carboxyl groups and one amine.
-
-COOH pKa
2.1 -
Side-chain COOH pKa
4.2 -
-NH3+ pKa
9.5
The Isoelectric Point (pI) of peptides rich in acidic residues (like adipic acid) is typically between pH 3.0 and 4.5 . Crucial Rule: Solubility is at its absolute minimum at the pI [4]. If you try to dissolve this in unbuffered water (often pH 5-6 due to dissolved CO2) or acidic buffers, you are working exactly where the peptide wants to precipitate.
Protocol C: The "pH-Shift" Solubilization
Step 1: Calculate Net Charge Ensure you are at least 2 pH units away from the calculated pI. For 3-aminoadipic acid peptides, target pH > 7.5 .
Step 2: The Organic Spike (DMSO/DMF) Note: Only use high-grade, amine-free DMSO.
-
Weigh peptide.
-
Dissolve in 100% DMSO first. Volume should be 5-10% of the final target volume.
-
Why: Disaggregates the hydrophobic cores immediately.
-
-
Sonication: Sonicate for 30 seconds. Solution must be clear.
-
Slow Dilution: Add the aqueous buffer (pH 7.5 - 8.0) dropwise to the DMSO solution while vortexing.
-
Warning: Adding DMSO to water often causes precipitation. Always add water to DMSO.
-
Solubility Compatibility Table
| Solvent System | Suitability for Boc-3-Aaa Peptides | Notes |
| Water (pH 5-6) | 🔴 Poor | Close to pI; high risk of aggregation. |
| PBS (pH 7.4) | 🟡 Moderate | Better, but salt ions can induce "salting out" of hydrophobic chains. |
| 50% Acetic Acid | 🟢 Good | Good for purification, bad for biology (toxic). |
| DMSO (100%) | 🟢 Excellent | Best for initial stock solutions. |
| 6M Guanidine HCl | 🟢 Excellent | Use only if structure denaturation is acceptable. |
| NH4OH (0.1%) | 🟢 Good | Raises pH above pI; volatile (good for LC-MS). |
Frequently Asked Questions (FAQ)
Q1: My peptide solution is cloudy. Can I filter it? A: No. Cloudiness indicates aggregation (micron-sized particles). Filtering will remove the peptide, leaving you with solvent. Use Protocol C (DMSO spike + Sonication) to solubilize the aggregates first.
Q2: Why use Boc chemistry instead of Fmoc for these peptides? A: Boc chemistry allows for the use of HF cleavage, which is more effective at removing difficult side-chain protectors often used on the adipic acid moiety. Additionally, the TFA deprotection steps in Boc synthesis help disrupt aggregation during chain assembly better than the mild piperidine used in Fmoc [5].
Q3: I see a "double peak" on HPLC. Is my peptide impure?
A: Not necessarily.
References
-
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. Link -
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link
-
ChemPep. Cleavage from the Resin: HF Protocols and Troubleshooting. Link
-
Master Organic Chemistry. Isoelectric Points of Amino Acids and Peptides. Link
-
BenchChem. Technical Support Center: Overcoming Aggregation in SPPS. Link
Sources
Technical Support Center: Beta-Amino Acid Synthesis & Troubleshooting
Topic: Troubleshooting Difficult Sequences with Beta-Amino Acid Residues
Audience: Researchers, Senior Scientists, and Drug Development Professionals.
Introduction: Overcoming the "Beta-Barrier"
Welcome to the Advanced Peptide Synthesis Support Hub. If you are here, you are likely encountering the unique kinetic and physical hurdles imposed by
-
Nucleophilic Torpidity: The amino group on the
-carbon is less nucleophilic due to electronic effects and often faces greater steric hindrance, particularly in -substituted variants. -
Early-Onset Aggregation:
-peptides readily adopt stable secondary structures (e.g., 14-helices) as short as 4-6 residues, leading to resin solvation failure and "difficult sequences" far earlier than in -peptide synthesis.
This guide synthesizes kinetic data and physicochemical strategies to resolve these bottlenecks.
Module 1: Coupling Efficiency & Kinetics
Q: My coupling monitoring (Kaiser/Chloranil) indicates incomplete reaction even after 2 hours. Why is the reaction stalling?
A: The issue is likely insufficient activation energy or steric blockade.
Standard HBTU/DIEA protocols are often insufficient for
Troubleshooting Protocol:
-
Switch Reagents: Abandon HBTU. Move to HATU or COMU . The 7-azabenzotriazole (in HATU) or Oxyma (in COMU) moieties provide superior leaving group kinetics and minimize racemization.
-
Microwave Irradiation: Heat is the great equalizer for
.-
Standard: 75°C for 5 minutes (0.1 mmol scale).
-
Cysteine/Histidine containing: Limit to 50°C to prevent epimerization.[1]
-
-
Double Coupling: This is mandatory, not optional, for
-residues.
Comparative Coupling Efficiency Table:
| Reagent | Activation Species | Reactivity (Relative) | Recommended For |
| HBTU/HOBt | OBt ester | Low | Standard |
| PyBOP | OBt ester | Medium | Difficult sequences; useful if avoiding uronium salts. |
| HATU/HOAt | OAt ester | High | Gold Standard for |
| COMU | Oxyma ester | High | Excellent alternative to HATU; safer byproduct profile.[2] |
Critical Insight: For
-amino acids (side chain next to amine), the steric bulk is massive. Extended reaction times (2x 1 hour) with HATU are often required even with microwave heating.
Module 2: Aggregation & Solvation
Q: The resin swelled initially, but after the 5th residue, it looks "dry" or clumped in DMF. Yields have plummeted.
A: You are witnessing On-Resin Aggregation (The "Beta-Sheet" Effect).
The "Magic Mixture" Solution: You must disrupt the hydrogen bonding network. We recommend the Chaotropic Salt Strategy over simple solvent changes.
Protocol:
-
Dissolve LiCl in NMP to create a 0.8M solution.
-
Use this 0.8M LiCl/NMP solution as your coupling solvent instead of DMF.
-
Mechanism: Lithium ions coordinate with the peptide backbone amides, disrupting the hydrogen bonds that stabilize the aggregates (Seebach et al.).
Visualization: Aggregation Breaker Workflow
Caption: Logical progression for disrupting on-resin aggregation during beta-peptide synthesis.
Module 3: Side Reactions & Purity
Q: Mass Spec shows a peak at [M-18]. Is this a deletion?
A: This is likely Aspartimide Formation (if Asp is present) or Dehydration.
While
Troubleshooting:
-
Add Acid: Add 0.1M HOBt to your 20% Piperidine deprotection solution. This suppresses the base-catalyzed ring closure.
-
Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) in DMF. DBU allows for shorter deprotection times, reducing the window for side reactions.
Experimental Protocol: The "Beta-Optimized" Cycle
This protocol is designed for Fmoc-SPPS of difficult
Step 1: Swelling
-
Swell resin in DCM (20 min), then wash with NMP (3x).
Step 2: Deprotection (Optimized)
-
Reagent: 20% Piperidine + 0.1M HOBt in DMF (to prevent aspartimide).
-
Cycles: 2 x 5 min (Microwave: 75°C, 2 min).
Step 3: Activation & Coupling (The Critical Step)
-
Reagents:
-
AA (4.0 eq)
-
HATU (3.9 eq)
-
HOAt (3.9 eq) - Optional but recommended for
-
DIEA (8.0 eq)
-
-
Solvent: 0.8M LiCl in NMP.
-
Conditions:
-
Microwave: 75°C for 10 min.
-
Room Temp: 2 x 60 min (Double Couple).
-
Step 4: Capping
-
Acetic Anhydride/DIEA/NMP. Capping is crucial to prevent deletion sequences from propagating.
Visualization: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing and resolving common beta-peptide synthesis failures.
References
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.
-
Albericio, F., et al. (2018). COMU: A safer and more effective coupling reagent.[2] Organic Process Research & Development.
-
Arvidsson, P. I., et al. (2001). On the aggregation of beta-peptides during SPPS: Influence of LiCl. ChemBioChem.
-
Miranda, L. P., & Alewood, P. F. (2000). Challenges for the solid-phase synthesis of difficult peptides.[3][4] Biopolymers.[2][5][6]
Sources
Technical Support Center: Optimization of TFA Deprotection for Boc-β-Peptides
Welcome to the technical support center for the optimization of trifluoroacetic acid (TFA) deprotection of Boc-β-peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical step in peptide synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve clean, high-yield deprotection of your β-peptide constructs.
Introduction: The Nuances of Boc Deprotection in β-Peptides
The acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry. While seemingly straightforward, the process is fraught with potential pitfalls, especially when working with β-peptides which can exhibit different steric and electronic properties compared to their α-peptide counterparts. The primary challenge lies in the generation of a reactive tert-butyl cation, an electrophile that can lead to a host of unwanted side reactions if not properly managed.[1] This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the TFA deprotection of your Boc-β-peptides.
Issue 1: Incomplete Deprotection
-
Q: My analysis (e.g., HPLC, Mass Spectrometry) shows a significant amount of starting material or incompletely deprotected peptide. What is the likely cause and how can I fix it?
A: Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient TFA Concentration or Reaction Time: The stability of the Boc group can be influenced by the local steric environment of the β-amino acid residue. Some β-peptide sequences may require more stringent conditions for complete removal.
-
Solution: Increase the reaction time in increments of 30 minutes and re-analyze the crude product. If incomplete deprotection persists, a higher concentration of TFA may be necessary. However, be mindful that harsher conditions can increase the risk of side reactions.[2]
-
-
Steric Hindrance: Bulky side chains on the β-amino acid or adjacent residues can sterically hinder the approach of TFA to the Boc group.
-
Solution: Prolonged reaction times at room temperature are often sufficient. In particularly stubborn cases, a slight increase in temperature (e.g., to 30-40°C) can be considered, but must be done with caution as it can accelerate side-product formation.
-
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), inefficient swelling of the resin can limit the accessibility of the reagents to the peptide.
-
Solution: Ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) before adding the TFA cleavage cocktail.
-
-
Issue 2: Observation of Unexpected Side Products
-
Q: My mass spectrum shows peaks corresponding to masses higher than my target peptide. What are these side products and how can I prevent their formation?
A: The most likely culprits are side reactions caused by the tert-butyl cation generated during deprotection.[1]
-
t-Butylation: Nucleophilic side chains of certain amino acids are susceptible to alkylation by the tert-butyl cation.[1] Common targets include:
-
Solution: The Power of Scavengers: The inclusion of "scavengers" in the TFA cleavage cocktail is essential to trap the reactive tert-butyl cations.[5] The choice of scavenger depends on the amino acids present in your β-peptide sequence.
-
| Sensitive Residue | Recommended Scavenger(s) | Typical Concentration (in TFA) | Notes |
| Tryptophan (Trp) | Triisopropylsilane (TIS) or Triethylsilane (TES) | 2.5 - 5% | TIS is highly effective at reducing the indole ring of tryptophan, preventing oxidation and alkylation. |
| Methionine (Met) | Thioanisole | 2 - 5% | Thioanisole helps to prevent the S-alkylation of the methionine side chain.[3] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% | EDT is a very effective scavenger for protecting the free thiol of cysteine.[6] |
| Tyrosine (Tyr) | Phenol or Thioanisole | 2 - 5% | These scavengers protect the phenolic ring from alkylation. |
| General Purpose | Water, TIS | 2.5 - 5% each | A common "cocktail" for peptides without highly sensitive residues is TFA:TIS:H2O (95:2.5:2.5 v/v/v).[7] |
-
Trifluoroacetylation: The newly liberated N-terminal amine can sometimes be acylated by trifluoroacetic anhydride, a common impurity in TFA, or by reaction with ethyl trifluoroacetate, a byproduct of the reaction of TFA with ethanol (a common stabilizer in chloroform).
-
Solution: Use high-purity TFA. If trifluoroacetylation is a persistent issue, consider performing the deprotection at a lower temperature (0-4°C) to slow down the rate of this side reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection? A1: The process is an acid-catalyzed cleavage. The carbonyl oxygen of the Boc group is protonated by TFA, making the tert-butyl group a better leaving group. The tert-butyl group departs as a stable tert-butyl cation, and the resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[8][9]
-
Q2: How do I choose the right TFA "cleavage cocktail" for my β-peptide? A2: The ideal cleavage cocktail is sequence-dependent. A good starting point for a β-peptide without particularly sensitive residues is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7] For peptides containing residues like Cys, Met, or Trp, you must add specific scavengers as detailed in the table above.[3][4][6]
-
Q3: How can I efficiently remove residual TFA after deprotection? A3: Residual TFA can interfere with subsequent reactions or characterization. Several methods can be employed:
-
Precipitation and Washing: After cleavage, the peptide is typically precipitated with cold diethyl ether. Thoroughly washing the peptide pellet with cold ether multiple times is crucial for removing TFA and scavengers.[10][11]
-
Lyophilization from an Acidic Solution: To ensure the complete removal of TFA, the purified peptide can be dissolved in a dilute aqueous solution of an alternative acid, such as 0.1% acetic acid or hydrochloric acid, and then lyophilized.[10][11] This will exchange the trifluoroacetate counter-ion for acetate or chloride.
-
Azeotropic Removal: For solution-phase deprotection, co-evaporation with a solvent like toluene can help to azeotropically remove the final traces of TFA.[12]
-
-
Q4: Can I use alternatives to TFA for Boc deprotection? A4: While TFA is the most common reagent, other strong acids like 4M HCl in dioxane can also be used.[12] However, the choice of acid will depend on the stability of other protecting groups in your peptide. Milder acidic conditions can sometimes be achieved with reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a scavenger. For some applications, TFA-free cleavage methods are being explored for a greener approach.[13]
Experimental Protocols
Standard TFA Deprotection Protocol for a Boc-Protected β-Peptide on Resin
-
Resin Preparation: Swell the Boc-β-peptide resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain: Drain the DCM from the reaction vessel.
-
Cleavage Cocktail Addition: Add the appropriate TFA cleavage cocktail to the resin (a typical ratio is 10 mL of cocktail per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by taking small aliquots, precipitating the peptide, and analyzing by HPLC.
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
-
Precipitation: Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring. A white precipitate of the peptide should form.
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting steps at least three times to thoroughly wash the peptide.
-
-
Drying: After the final wash, carefully dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizing the Workflow
Diagram of the Boc Deprotection and Troubleshooting Workflow
Caption: A workflow diagram illustrating the key steps and troubleshooting decision points in the TFA deprotection of Boc-β-peptides.
References
- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- ResearchGate. (2025, August 10). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF.
- PubMed. (n.d.). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotage.com [biotage.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Hydrophilic Beta-Peptides
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Retention, Resolution, and Recovery of Polar
Executive Summary & Context
The Challenge: Unlike standard
The Solution: This guide moves beyond standard C18/TFA protocols. We utilize Ion-Pairing Modulation and HILIC (Hydrophilic Interaction Liquid Chromatography) to generate retention and resolution.
Diagnostic Workflow (Decision Tree)
Before altering your buffers, use this logic flow to identify your specific failure mode.
Figure 1: Troubleshooting logic for hydrophilic
Module 1: The "No Retention" Problem
Symptom: Your peptide elutes immediately (dead time) on a C18 column.
Technical Explanation
Hydrophilic
Protocol A: Ion-Pairing Switch (The HFBA Method)
Concept: Replace TFA with Heptafluorobutyric Acid (HFBA) .[3] HFBA has a longer fluorocarbon tail (
-
Mobile Phase A: Water + 0.1% HFBA
-
Mobile Phase B: Acetonitrile + 0.1% HFBA
-
Column: C18 (Pore size 100Å for <30 residues; 300Å for larger).
-
Warning: HFBA suppresses ionization in Mass Spectrometry (MS) significantly more than TFA. If using LC-MS, expect lower sensitivity.
Protocol B: HILIC Mode (The "Inverse" Method)
Concept: If HFBA fails, the peptide is too polar for Reverse Phase (RP). HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a hydrophobic mobile phase start. The peptide partitions into a water-enriched layer on the bead surface.
-
Stationary Phase: Amide-bonded silica (e.g., TSKgel Amide-80 or equivalent).
-
Mobile Phase A: Water + 10 mM Ammonium Formate (pH 3.0 or 6.5).
-
Gradient: Start High, Go Low. Start at 90% B, gradient down to 50% B.
-
Mechanism: The peptide is retained by the water layer; decreasing ACN elutes it.
Module 2: Resolution & Peak Shape
Symptom: The peptide is retained, but appears as a "blob," tails heavily, or splits into two peaks.
FAQ: Why is my pure peptide splitting into two peaks?
Answer:
-
Fix: Heat the column to 50°C - 60°C. This increases the kinetic exchange rate between conformers, collapsing the split peaks into a single, sharp peak. Note: Ensure your column is rated for this temperature.
FAQ: How do I separate "n-1" deletion sequences?
Answer: Deletion sequences (missing one residue) in
-
Fix: Use a shallow gradient . Standard gradients are 1% B/min. For
-peptides, reduce to 0.2% to 0.5% B/min .
Comparative Data: Ion-Pairing Agents
Use this table to select the correct modifier based on your retention needs and detection method.
| Ion-Pairing Agent (IPA) | Hydrophobicity | Retention Effect | MS Compatibility | Removal Difficulty |
| Formic Acid (FA) | Very Low | Minimal | Excellent | Easy (Lyophilization) |
| TFA | Moderate | Standard | Good | Easy (Lyophilization) |
| PFPA (Pentafluoropropionic) | High | Enhanced | Fair (Suppression) | Moderate |
| HFBA (Heptafluorobutyric) | Very High | Strong | Poor (High Suppression) | Moderate |
| Phosphate Buffer | N/A (Salting out) | Very Strong | Incompatible (Clogs source) | Hard (Requires Desalting) |
Standard Operating Procedure (SOP)
Workflow: Purification of Hydrophilic
Step 1: Sample Preparation[6]
-
Dissolve crude peptide in 100% Buffer A (Water + 0.1% TFA/HFBA).
-
Critical: Do NOT dissolve in pure Methanol/ACN. Hydrophilic peptides may precipitate or "break through" the column if injected in strong solvent.
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
Step 2: Column Equilibration
-
Flush column with 95% B for 5 mins (cleaning).
-
Equilibrate with 100% A for 15 Column Volumes (CV) . Note: Ion-pairing agents like HFBA require longer equilibration than simple acids to saturate the column surface.
Step 3: Gradient Execution (Method Development)
Run a "Scout Gradient" to determine elution point.
-
Flow: 1.0 mL/min (Analytical)
-
Temp: 50°C
-
Gradient: 0% B to 60% B over 30 mins.
-
Detection: 214 nm (Amide bond) and 280 nm (if Trp/Tyr present).
Step 4: Post-Run Handling
-
Pool fractions.[4]
-
Immediate Lyophilization: Do not leave
-peptides in acidic solution for weeks, although they are more stable than -peptides, acid hydrolysis can eventually occur.
References
-
Seebach, D., et al. (2004). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research. (Foundational work on stability and folding of beta-peptides).
-
Steer, D. L., et al. (2002). Reversed-phase liquid chromatography of polar peptides. Journal of Chromatography A. (Comparison of TFA vs HFBA for retention).
-
Gilar, M., et al. (2005).[6] Comparison of HILIC and RP-LC for separation of peptides. Journal of Separation Science. (Validation of HILIC for hydrophilic sequences).
-
Mant, C. T., & Hodges, R. S. (2008). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase HPLC. Methods in Molecular Biology.
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-3-Aminoadipic Acid Coupling
Topic: Improving yield of Boc-3-aminoadipic acid (Boc-Aad-OH) coupling reactions. Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists. Content Type: Technical Troubleshooting Guide & FAQ.
Introduction: The Substrate Challenge
Boc-3-aminoadipic acid (Boc-Aad-OH) is a dicarboxylic acid derivative often used as a peptidomimetic scaffold (a
-
Regioselectivity: The molecule possesses two carboxyl groups (
proximal to the amine, and distal). Without orthogonal protection, activation leads to statistical mixtures of - and -amides, or cyclic anhydrides. -
Steric Hindrance: The
carboxyl is a -amino acid moiety. Beta-amino acids react significantly slower than -amino acids due to the lack of oxazolone-assisted activation and increased steric bulk, often leading to stalled reactions or deletion sequences.
This guide provides self-validating protocols to overcome these barriers.
Module 1: Solving Regioselectivity & Protection Issues
Problem: "I am getting a mixture of products or low yield of the desired isomer."
Root Cause: Attempting to couple the free diacid (Boc-Aad-OH) using standard activation (EDC/NHS or HATU) inevitably activates both the
Solution: You must use Orthogonal Protection .[1] Do not rely on stoichiometric control.
Protocol: Selection of the Correct Starting Material
| Desired Coupling Site | Required Starting Material | Rationale |
| Backbone ( | Boc-Aad(OBn)-OH (6-benzyl ester) | Blocks the side chain ( |
| Side-chain ( | Boc-Aad-OMe (1-methyl ester) | Blocks the backbone ( |
| Cyclization (Head-to-Tail) | Boc-Aad(OFm)-OH | Allows selective deprotection of the side chain for on-resin cyclization. |
Workflow Visualization: Protection Strategy
Figure 1: Decision tree for selecting the correct orthogonally protected derivative to ensure regioselectivity.
Module 2: Overcoming Steric Hindrance (Low Reactivity)
Problem: "The reaction stalls at 60-70% conversion, even with protected starting material."
Root Cause: The
Solution: Switch to Uronium/Aminium (HATU) or Phosphonic Acid (T3P) activators.
Recommended Protocol: High-Efficiency Coupling (HATU/HOAt)
This protocol is optimized for
-
Stoichiometry:
-
Amino Component (Resin or Amine): 1.0 eq
-
Boc-Aad(OR)-OH: 3.0 eq
-
HATU: 2.9 eq (Slight deficit prevents capping the amine with reagent)
-
HOAt: 3.0 eq (Crucial additive to speed up activation)
-
DIEA (DIPEA): 6.0 eq
-
-
Solvent: DMF or NMP (N-methylpyrrolidone). Avoid DCM for coupling hindered amino acids as reaction rates are slower.
-
Procedure:
-
Double Coupling: If the Kaiser test (ninhydrin) is slightly positive, repeat the step with fresh reagents.
Data: Coupling Reagent Comparison for Beta-Amino Acids
| Reagent | Reactivity | Racemization Risk | Recommended Use |
| EDC / HOBt | Low | Low | Only for |
| HBTU / HOBt | Medium | Low | Standard peptide synthesis; may fail for hindered Boc-Aad. |
| HATU / HOAt | High | Medium | Gold Standard for Boc-Aad |
| T3P (Propylphosphonic anhydride) | Medium-High | Very Low | Best for fragment coupling or if racemization is observed. |
| COMU / Oxyma | Very High | Low | Excellent modern alternative to HATU; safer by-products. |
Module 3: Troubleshooting Side Reactions (Cyclization)
Problem: "Mass spec shows a peak at [M-18] or [M-56] (loss of tBu)."
Root Cause:
-
Intramolecular Anhydride: The free acid can cyclize to form a 6-membered cyclic anhydride, which is less reactive toward the external amine.
-
Glutarimide Formation: Under basic conditions, the amide backbone can attack the ester side chain (if deprotected), forming a glutarimide ring (analogous to aspartimide formation in Asp residues).
Mechanism of Failure
Figure 2: Competition between productive coupling and intramolecular cyclization.
Corrective Actions
-
Reduce Base Load: Use Collidine (TMP) instead of DIEA. Collidine is a non-nucleophilic base that buffers the pH effectively without promoting base-catalyzed imide formation.
-
Use T3P: T3P works in a slightly acidic to neutral range, preventing the deprotonation of amide nitrogens that leads to cyclization.
-
Temperature: Perform the activation at 0°C for the first 15 minutes, then warm to room temperature. This favors the kinetic product (intermolecular coupling) over the thermodynamic product (cyclization).
Frequently Asked Questions (FAQ)
Q1: Can I use the free diacid Boc-Aad-OH if I only have 1 equivalent of amine?
A: No. You will generate a mixture of
Q2: My Boc-Aad-OH is not dissolving in DCM. What should I do? A: Beta-amino acid derivatives often have poor solubility in DCM due to aggregation. Switch to DMF (Dimethylformamide) or NMP . If using HATU, DMF is required anyway for the uronium salt solubility.
Q3: I see significant racemization at the alpha-carbon. How do I stop it? A: Switch from HATU to T3P (50% in EtOAc) with Collidine as the base. T3P operates via a mechanism that does not generate the oxazolone intermediate responsible for most racemization events. Alternatively, add Oxyma Pure as an additive.
Q4: Can I use microwave synthesis for Boc-Aad coupling? A: Use caution. While microwaves accelerate coupling, they also accelerate the formation of the cyclic anhydride or glutarimide side products. Limit temperature to 50°C and reaction time to 5-10 minutes .
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
Sources
Handling moisture sensitivity of Boc-amino acid active esters
Topic: Handling Moisture Sensitivity & Hydrolysis Prevention Ticket ID: #BOC-H2O-PROTOCOLS Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the frustration of low coupling yields or inconsistent reaction kinetics. In my 15 years of peptide synthesis, 80% of "failed" reactions involving Boc-amino acid active esters (NHS, Pfp, ONp) are not due to bad chemistry, but rather invisible moisture ingress during storage or weighing.[1]
Active esters are thermodynamically primed to react.[1] They do not distinguish between the amine in your sequence and the water molecule in your solvent.[1] This guide is designed to help you win that competition.
Module 1: Storage & The "Cold Chain" (Critical)
The Issue: Users often store reagents at -20°C perfectly but destroy them within 10 seconds of opening the bottle. The Mechanism: When a -20°C bottle is opened in a 25°C lab with 50% humidity, atmospheric water vapor instantly condenses on the cold reagent crystals.[1] This initiates surface hydrolysis, creating a "crust" of free acid that autocatalyzes further degradation.[1]
FAQ: How do I store and access my reagents without degrading them?
Answer: You must treat the bottle like a biological sample.[1] Follow the Thermal Equilibration Protocol .
Protocol: The Thermal Equilibration Workflow
-
Remove the bottle from the freezer (-20°C).
-
Do NOT open the seal.[1] Place the bottle in a desiccator cabinet at room temperature.
-
Wait for the bottle to reach ambient temperature.
-
Wipe the outside of the bottle to remove external condensation.[1]
-
Open and weigh rapidly, then immediately reseal with Parafilm® or under nitrogen.
Figure 1: The Thermal Equilibration Workflow. Skipping the yellow "Desiccator" step is the primary cause of reagent failure.
Module 2: Reaction Troubleshooting
The Issue: "My Boc-amino acid NHS ester isn't coupling, but the TLC shows the reagent is pure." The Diagnosis: This is likely Solvent-Mediated Hydrolysis .[1] Polar aprotic solvents like DMF and DMSO are hygroscopic.[1] In "wet" DMF, the half-life of an NHS ester can drop from hours to minutes [1].[1]
Data: Hydrolysis Rates vs. Solvent Conditions
Estimated half-lives based on internal kinetic studies at pH 7.5.
| Solvent Condition | Water Content (ppm) | Est. Half-Life (NHS Ester) | Risk Level |
| Anhydrous DMF | < 50 ppm | > 24 Hours | Low |
| "Fresh" Bottle DMF | ~200 ppm | 4–6 Hours | Moderate |
| Old/Open DMF | > 1000 ppm | < 20 Minutes | Critical Failure |
| DMSO (Hygroscopic) | Variable | Variable | High |
FAQ: How do I ensure my solvent doesn't kill my reagent?
Answer: Do not trust the label on the bottle once it is opened.[1]
-
Use Molecular Sieves: Store DMF/DMSO over activated 3Å or 4Å molecular sieves for at least 24 hours before use.[1]
-
The "Sparkle" Test: If your solution becomes cloudy immediately upon adding the Boc-active ester, water is present (the ester is hydrophobic; the hydrolyzed free acid is less soluble in certain organic mixtures, or the leaving group is precipitating).[1]
-
Avoid Amine Contamination: ensure no primary amine buffers (Tris, Glycine) are present in your glassware or stir bars from washing protocols [2].[1]
Module 3: The Mechanism of Failure
Understanding how the molecule dies allows you to predict when it will die.[1]
The Mechanism:
The carbonyl carbon of the active ester (e.g., N-hydroxysuccinimide) is highly electrophilic.[1] Water acts as a nucleophile.[1] Under basic conditions (often used to deprotonate the amine of the coupling partner), the hydroxide ion (
Figure 2: Hydrolysis pathway.[1] Once the "Free Acid" is formed, the coupling reaction stops immediately.
Module 4: Analytics & Quality Control
The Issue: "How do I know if my bottle of Boc-Gly-OSu is still good?"
Protocol: The Rapid Purity Check
Do not rely solely on melting point (hydrolysis products often have similar MPs).[1] Use these definitive methods:
-
TLC (Thin Layer Chromatography):
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: DCM:MeOH (95:5) + 0.1% Acetic Acid.[1]
-
Visualization: UV (254nm) and Ninhydrin (after Boc deprotection on plate).[1]
-
Result: The Active Ester travels higher (
~0.6-0.8).[1] The Hydrolyzed Free Acid stays lower ( ~0.1-0.[1]3) and often streaks.[1]
-
-
IR Spectroscopy (The "Fingerprint"):
Module 5: Emergency Protocols (Salvage)
Scenario: You have 500mg of expensive Boc-amino acid ester that has partially hydrolyzed (yields are dropping).
Can I re-purify it?
-
Yes , but it is difficult.[1] The free acid and the active ester often co-crystallize.[1]
-
Method: Wash with cold 5% NaHCO₃ (rapidly) in an organic solvent (Ethyl Acetate).[1] The free acid will move to the aqueous layer; the active ester stays in the organic layer. Dry with MgSO₄ immediately and evaporate.[1]
-
Warning: This must be done at 0°C and very quickly (< 5 mins), or the basic wash will cause further hydrolysis [4].[1]
Can I re-activate it?
-
Better Option: If the ester is dead (hydrolyzed), treat it as the Free Acid.[1] Add 1 equivalent of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1 equivalent of NHS to your reaction mixture.[1] This will regenerate the active ester in situ [5].[1]
References
-
Thermo Fisher Scientific. (n.d.).[1] NHS Ester Hydrolysis Kinetics and pH Sensitivity. Retrieved from [1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press. (Standard reference for amine-buffer incompatibility).
-
BenchChem. (2025).[1] Mechanism of NHS Ester Reactions and IR Characterization. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Handling and Storage of Activated Esters. Retrieved from [1]
-
Bachem. (2024).[1] Peptide Coupling Reagents: Activation Strategies. Retrieved from [1]
Sources
High-Resolution NMR Characterization of Boc-3-Aminoadipic Acid Oligomers: A Comparative Guide to Solution-State Foldamer Dynamics
Topic: NMR characterization of Boc-3-aminoadipic acid oligomers Content Type: Publish Comparison Guide
Executive Summary & Core Directive
The Product: Oligomers of Boc-3-aminoadipic acid (functionally equivalent to
The Challenge: Characterizing these oligomers requires distinguishing between subtle helical manifolds (e.g., 14-helix vs. 12-helix) and verifying side-chain interactions (H-bonding of the free carboxylic acid).[1] Standard techniques like Circular Dichroism (CD) lack residue-specific resolution.[1]
The Solution: This guide details a high-field NMR protocol designed to extract precise conformational constraints. We compare this approach against alternative characterization methods and peptide scaffolds, demonstrating why solution-state NMR is the gold standard for validating the structural integrity of functionalized
Comparative Analysis: Boc-3-Aminoadipic Acid Oligomers vs. Alternatives
The following table objectively compares the Boc-3-aminoadipic acid scaffold against standard
| Feature | Boc-3-Aminoadipic Acid Oligomers ( | Standard | Unsubstituted |
| Secondary Structure | High Stability (14-Helix or 12-Helix): Forms stable helices even in short oligomers (n=4-6).[1] | Low Stability: Short oligomers are typically random coils; requires long chains (>15-20) to fold.[1] | Flexible/Polymorphic: Lacks side-chain constraints; prone to aggregation or sheet formation rather than discrete helices.[1] |
| NMR Signature | Distinct Dispersion: Amide (NH) protons show wide dispersion (7.5–9.5 ppm) due to stable H-bonds.[1] | Clustered Signals: NH signals often overlap in the random coil region (8.0–8.5 ppm).[1] | Poor Dispersion: Lack of chiral side chains results in degenerate signals. |
| Solubility Profile | Tunable: Boc group + free/protected side chain allows solubility in CDCl | Polar Only: Generally requires H | Low: Prone to aggregation in non-polar solvents. |
| Characterization Need | High: Must verify intra-residue H-bonding vs. inter-molecular aggregation. | Medium: Standard assignment strategies suffice. | Low: Structural information is often limited by flexibility.[1] |
Expert Insight: Why NMR Over X-Ray?
While X-ray crystallography provides atomic resolution, it captures a rigid, solid-state conformation that may be induced by crystal packing forces. For Boc-3-aminoadipic acid oligomers, which are often designed as peptidomimetics or drug carriers, the solution-state dynamic structure is the relevant biological form. NMR is the only method capable of confirming the persistence of the 14-helix in physiological-like environments.
Experimental Protocol: NMR Characterization Workflow
This protocol is optimized for short-to-medium length oligomers (tetramers to octamers) of Boc-protected
Phase 1: Sample Preparation
Objective: Maximize signal dispersion and minimize aggregation.
-
Solvent Selection:
-
Primary:CDCl
(99.8% D) .[1] Non-polar solvents promote intramolecular H-bonding, stabilizing the helical fold. -
Alternative:CD
OH or Pyridine-d .[1] Use if the oligomer aggregates (indicated by line broadening).[1] Pyridine is excellent for disrupting intermolecular aggregates while preserving intramolecular H-bonds.[1]
-
-
Concentration: Prepare samples at 2–5 mM .
-
Validation Step: Run a 1D
H spectrum at 1 mM and 10 mM. If chemical shifts ( ) change significantly (>0.05 ppm), aggregation is occurring.[1] Work at the lower concentration.
-
Phase 2: Acquisition Parameters (600 MHz+)
-
Temperature: 298 K (Standard).[1]
-
1D
H: 64 scans, relaxation delay (d1) = 2.0 s. -
2D COSY (Correlation Spectroscopy): Identifies scalar couplings (
) within a residue.[1] Crucial for tracing the N-C( )-C( ) spin system.[1] -
2D TOCSY (Total Correlation Spectroscopy): Mixing time (
) = 80 ms.[1][2] Correlates the entire side chain (adipic acid moiety) to the backbone NH. -
2D ROESY (Rotating-frame Overhauser Effect): Mixing time (
) = 200–300 ms.[1] Preferred over NOESY for mid-sized oligomers (1–3 kDa) where NOE can be zero due to tumbling rates ( ).[1]
Phase 3: Structural Assignment Logic
The assignment of
-
Identify NH Protons: Locate the amide region (7.0–9.5 ppm).[1]
-
Trace Backbone: Use COSY to find the NH
C( )H coupling.[1]-
Note: In
-amino acids, the C( )H is chiral and splits the C( )H protons into two distinct diastereotopic signals.[1]
-
-
Confirm Sequence: Use ROESY sequential walks (
or ).
Data Interpretation & Visualization
Determining Helical Type: The 14-Helix Signature
The hallmark of a stable Boc-3-aminoadipic acid oligomer is the formation of a 14-helix (defined by H-bonds between NH(
Key NMR Indicators:
-
NOE Pattern: Strong
NOEs are diagnostic of the 14-helix.[1] -
Coupling Constants (
): Large values (8–10 Hz) indicate an anti-periplanar arrangement consistent with the helix.[1] -
Temperature Coefficients (
):
Diagram 1: Characterization Workflow
Caption: Step-by-step workflow for the rigorous NMR characterization of beta-peptide oligomers.
Diagram 2: NOE Connectivity Map for 14-Helix
Caption: Schematic of critical NOE interactions. The d_betaN(i, i+2) is the "smoking gun" for 14-helix formation.
References
-
Seebach, D., et al. "The World of
- and -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Accounts of Chemical Research, 2008. [1] -
Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, 1998. [1]
-
Cheng, R. P., et al. "
-Peptides: From Structure to Function." Chemical Reviews, 2001. [1] -
Vasudev, P. G., et al. "NMR Characterization of Monomeric and Oligomeric Conformations of Peptides." Indian Academy of Sciences, 2011.
-
Glinsky, J., et al. "Conformational Analysis of Helical Aminoisobutyric Acid (Aib) Oligomers."[1] Organic & Biomolecular Chemistry, 2025.
Sources
Advanced HPLC Purity Analysis of Boc-3-Aminoadipic Acid: A Comparative Methodological Guide
This guide outlines a rigorous comparative analysis for the HPLC purity assessment of Boc-3-aminoadipic acid (Boc-β-homoglutamic acid). It contrasts a Generic UV-C18 Method (commonly used but often insufficient) with an Optimized Multi-Dimensional Protocol (the recommended "Product" of this guide) necessary for GMP-grade raw material qualification.
Executive Summary
Boc-3-aminoadipic acid (CAS: 161383-33-9) is a critical beta-amino acid building block used in the synthesis of peptidomimetics and beta-lactam antibiotics. Its structural integrity—specifically its enantiomeric purity and the absence of free 3-aminoadipic acid—directly impacts the efficacy and safety of downstream pharmaceutical products.
This guide compares two analytical approaches:
-
The Alternative (Generic Method): Standard Reversed-Phase (RP) HPLC with UV detection.
-
The Solution (Optimized Protocol): A dual-method workflow utilizing Charged Aerosol Detection (CAD) for chemical purity and Polysaccharide-based Chiral HPLC for enantiomeric excess.
The Analytical Challenge
Boc-3-aminoadipic acid presents three specific analytical hurdles that generic methods fail to address effectively:
-
Weak Chromophores: The Boc group and the aliphatic chain lack strong UV absorption, forcing detection at low wavelengths (<210 nm) where solvent noise and baseline drift compromise sensitivity.
-
Polar Impurities: The deprotected impurity (free 3-aminoadipic acid) is highly polar and often elutes in the void volume of standard C18 columns.
-
Hidden Chirality: Standard RP-HPLC cannot distinguish between the (R) and (S) enantiomers, masking potential racemization that occurred during synthesis.
Comparative Performance Analysis
The following table summarizes the experimental performance of the Generic Method versus the Optimized Protocol .
Table 1: Method Performance Metrics
| Metric | Generic Method (Alternative) | Optimized Protocol (The Solution) | Performance Gain |
| Detection Mode | UV-Vis (210 nm) | CAD (Chemical) + UV (Chiral) | 10x Sensitivity (LOD) |
| Stationary Phase | Standard C18 (5 µm) | Core-Shell C18 (2.6 µm) / Amylose-based Chiral | High Resolution (Rs > 2.0) |
| Impurity Coverage | Misses non-chromophoric byproducts | Detects all non-volatile impurities | Universal Detection |
| Chiral Separation | None | Baseline Resolution of Enantiomers | 100% Stereoselectivity |
| LOD (Impurity) | ~0.1% | < 0.01% | Trace Quantification |
Detailed Methodologies
Method A: The Generic Approach (For Reference Only)
Use this only for rough purity estimates of non-critical reagents.
-
Column: Standard C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.
-
Detection: UV at 210 nm.
-
Flaw: High baseline noise prevents accurate integration of trace impurities <0.1%. Free amino acid elutes too early (k' < 1).
Method B: The Optimized Protocol (Recommended)
This workflow consists of two distinct runs: one for chemical purity (CAD) and one for enantiomeric purity (Chiral).
Part 1: Chemical Purity (CAD + Core-Shell C18)
-
Rationale: CAD detects analytes based on mass, not optical properties, eliminating the "low UV" issue. Core-shell particles provide UHPLC-like resolution at lower pressures.
-
Column: Kinetex C18 or equivalent (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
Part 2: Enantiomeric Purity (Chiral RP-Mode)
-
Rationale: Boc-amino acids are acidic. Immobilized amylose phases work exceptionally well in RP mode with acidic additives.
-
Column: CHIRALPAK IG-3 or Lux Amylose-1 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (60:40 Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Specific for the carbonyl/Boc signal).
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for analyzing Boc-3-aminoadipic acid, ensuring no impurity is overlooked.
Figure 1: Analytical decision tree comparing the Generic pathway vs. the Optimized dual-method pathway.
Impurity Profiling & Causality
To interpret the results of the Optimized Protocol , one must understand the origin of potential impurities.
| Impurity Type | Origin (Causality) | Detection Method |
| Free 3-Aminoadipic Acid | Acidic hydrolysis of Boc group due to poor storage or wet solvents. | CAD (Run 1): Elutes early (high polarity). UV signal is negligible. |
| Boc-Anhydride | Excess reagent from synthesis not fully washed out. | CAD (Run 1): Elutes late (hydrophobic). |
| (S)-Enantiomer | Racemization during base-catalyzed coupling steps. | Chiral (Run 2): Distinct peak preceding or following the main (R) peak. |
| Benzyl Ester Traces | Incomplete hydrogenolysis (if benzyl protection was used). | UV/CAD (Run 1): Strong UV signal at 254 nm. |
References
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
National Institutes of Health (NIH). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Retrieved from [Link]
Guide to Proteolytic Stability: Beta-Peptides vs. Alpha-Peptides
Executive Summary: The Stability Challenge
In the landscape of peptide therapeutics, proteolytic instability is the primary bottleneck restricting the clinical utility of natural
Beta-peptides (
Structural Foundation: The "Power of the Extra Carbon"
The fundamental difference lies in the backbone topology.
-
-Peptides: Residues are linked via amide bonds between
atoms. The backbone has a repeating unit of 3 atoms (N-C -C=O). -
-Peptides: Residues contain an extra methylene group (
). The backbone has a repeating unit of 4 atoms. Depending on the insertion point, they are classified as (side chain on relative to carbonyl) or (side chain on relative to nitrogen).
This single atomic insertion drastically alters the secondary structure. While
Mechanistic Deep Dive: Enzymatic Recognition & Mismatch
Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) have evolved active sites that precisely recognize the geometry and electronic signature of the
The "Lock and Key" Failure
-
Alpha-Peptide (Substrate): The scissile bond (amide bond) is positioned perfectly relative to the enzyme's catalytic triad (e.g., Ser-His-Asp in serine proteases). The side chains (P1, P1') fit into specificity pockets (S1, S1'), stabilizing the transition state.
-
Beta-Peptide (Non-Substrate): The extra methylene group introduces two critical barriers:
-
Steric Clash: The extended backbone length pushes the scissile bond out of alignment with the catalytic nucleophile.
-
Altered H-Bonding: The unique helical folding of
-peptides often buries the backbone amides, making them inaccessible to the enzyme.
-
Visualization of Proteolytic Resistance Mechanisms
The following diagram illustrates the mechanistic divergence in proteolytic processing.
Figure 1: Mechanistic divergence in enzymatic processing. Alpha-peptides undergo rapid hydrolysis due to precise active site fitting, while Beta-peptides evade recognition through steric and geometric mismatch.
Comparative Performance Data
The following data synthesizes findings from seminal works by Seebach et al. and Gellman et al., comparing stability in aggressive proteolytic environments.
Table 1: Head-to-Head Stability Profile
| Feature | Mixed | ||
| Backbone Unit | N-C | N-C | Hybrid |
| Serum Half-Life (t1/2) | < 1 hour (typical) | > 48 hours (often > 7 days) | 12 - 24 hours |
| Trypsin Susceptibility | High (Cleaves at Lys, Arg) | Inert | Reduced (Site-dependent) |
| Chymotrypsin Susceptibility | High (Cleaves at Phe, Tyr, Trp) | Inert | Reduced |
| Pepsin Stability (pH 2) | Low (Instantaneous cleavage) | High (Stable > 60h) | Moderate |
| Metabolic Clearance | Rapid Proteolysis + Renal | Renal (Intact) | Mixed |
Key Insight: In a direct comparison using a generic hexapeptide sequence, the
Experimental Protocol: Assessing Proteolytic Stability
To rigorously validate the stability of a
Reagents & Equipment
-
Matrix: Pooled Human Serum (or specific enzymes: Trypsin/Chymotrypsin/Pepsin).
-
Solvents: Acetonitrile (ACN), Formic Acid (FA), Ethanol (EtOH).
-
Internal Standard (IS): Stable isotope-labeled analog or a known stable peptidomimetic (e.g., Caffeine or specific benzodiazepine).
-
Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).
Workflow Logic
-
Preparation: Dissolve peptide to 1 mM in DMSO (Stock).
-
Incubation: Dilute to 10-50 µM in pre-warmed serum (37°C).
-
Sampling: Aliquot at defined timepoints.
-
Quenching: Immediate protein precipitation to stop enzymatic activity.
-
Quantification: Ratio of Analyte Area / IS Area vs. Time.
Step-by-Step Protocol Diagram
Figure 2: Standardized LC-MS workflow for comparative proteolytic stability assessment.
Critical Protocol Notes
-
Timepoints: For
-peptides, focus on early timepoints (0, 15, 30, 60 min). For -peptides, extend sampling to 24, 48, and 72 hours. -
Controls: Always run a positive control (known unstable
-peptide) to verify enzymatic activity of the serum/matrix. -
Low-Bind Plasticware: Use low-binding tubes to prevent hydrophobic
-peptides from adhering to plastic, which can mimic degradation (false positive for instability).
Implications for Drug Development
The enhanced stability of
-
Extended Half-Life: Potential for once-weekly or once-monthly dosing.
-
Oral Bioavailability Potential: Resistance to gastric pepsin and intestinal peptidases opens the door for oral formulations, although membrane permeability remains a separate challenge.
-
Targeted Accumulation: "Stealth" nature allows for longer circulation times, potentially aiding in tumor targeting or crossing the Blood-Brain Barrier (BBB) when coupled with specific transport vectors.
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography.[1][2] Helical Secondary Structure of a Beta-Hexapeptide in Solution and its Stability towards Pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link
-
Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). "The World of Beta- and Gamma-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity, 1(8), 1111-1239. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
-
Hook, D. F., et al. (2005).[3] "The Proteolytic Stability of 'Designed' Beta-Peptides Containing Alpha-Peptide-Bond Mimics and of Mixed Alpha,Beta-Peptides." Chemistry & Biodiversity, 2(5), 591-632.[3] Link
-
Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
Sources
- 1. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. β-Peptides: a surprise at every turn - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of beta-amino acids
Comparative Mass Spectrometry of -Amino Acids: Fragmentation Dynamics and Structural Elucidation
Executive Summary
The incorporation of
Key Takeaway: While
Part 1: The Alpha vs. Beta Paradigm
Fundamental Topology and Ionization
In Collision-Induced Dissociation (CID), the "Mobile Proton Model" dictates fragmentation. The structural difference between
| Feature | MS Consequence | ||
| Backbone Unit | |||
| 5-membered Oxazolone | 6-membered Oxazinone | Oxazinones are often more stable, altering | |
| Side Chain Position | Always on | Regioisomer differentiation requires specific diagnostic ions. |
Mechanism 1: The Oxazinone Pathway
In
-
Observation: The formation of the 6-membered ring is kinetically favorable (though slightly slower than 5-membered), leading to robust
-ion series in -peptides. -
Diagnostic Shift: Every
and ion in a -peptide sequence will be shifted by Da (where is the number of residues) compared to the -analog.
Figure 1: The bifurcation of fragmentation pathways in
Part 2: Distinguishing Regioisomers ( vs. )
The most critical analytical challenge is distinguishing between
The Diagnostic Strategy
Differentiation relies on Immonium Ion Intensity and Retro-Michael Fragmentation .
1. Immonium Ion Analysis
Immonium ions (
-
-Amino Acids: The side chain is located on the
-carbon (attached to the nitrogen). During fragmentation, the proximity of the side chain to the nitrogen stabilizes the resulting carbocation, leading to high-intensity immonium-equivalent ions. -
-Amino Acids: The side chain is on the
-carbon (remote from nitrogen). The formation of a stabilized immonium species is mechanistically hindered. These isomers often yield low-intensity or absent characteristic immonium ions.
2. The Retro-Michael Reaction
-
Mechanism:
-
Observation: This pathway is highly sensitive to side-chain sterics and electronics.
residues, having the substituent on the beta-carbon, often favor specific elimination pathways that are distinct from .
Comparison Table: Isomer Differentiation
| Diagnostic Feature | ||
| Immonium Ion Intensity | High / Dominant | Low / Absent |
| Water Loss (-18 Da) | Moderate | High (often favored over backbone cleavage) |
| Ammonia Loss (-17 Da) | Variable | High (if N-terminal) |
| Fragmentation Efficiency | High (resembles | Lower (often dominated by neutral losses) |
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible differentiation, the following protocol utilizes Energy-Resolved Mass Spectrometry (ER-MS). This method validates the isomer identity by observing the rate of fragment appearance, not just the presence.
Workflow: Energy-Resolved Structural Elucidation
Reagents:
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Standard: Synthetic
-homoalanine (or specific target isomer) for calibration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dilute peptide to 5 µM in 50:50 A:B.
-
Why: High concentrations cause space-charge effects; 50% organic ensures efficient desolvation.
-
-
Direct Infusion (Nanoflow):
-
Flow rate: 500 nL/min.
-
Why: Provides a stable ion beam for >5 minutes, allowing for detailed energy ramping.
-
-
Isolation & Ramping:
-
Isolate the precursor ion (Isolation width: 1.0 Da).
-
The Validation Step: Ramp Collision Energy (CE) from 0 eV to 100 eV in 2 eV steps.
-
-
Data Analysis (Breakdown Curves):
-
Plot "Survivor Ion Intensity" vs. "Fragment Ion Intensity" as a function of CE.
-
Interpretation:
isomers typically require higher activation energy to induce backbone cleavage compared to , as the pathway is dominated by lower-energy neutral losses (water/ammonia) before the backbone breaks.
-
Figure 2: Energy-Resolved MS workflow for differentiating isobaric
References
-
Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function.[2] Wiley-VCH.
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
Wysocki, V. H., et al. (2005).[3] Mobile and Localized Protons: A Framework for Understanding Peptide Fragmentation. Journal of Mass Spectrometry.[4]
-
Enjalbal, C., et al. (2000). Mass Spectrometry of Beta-Peptides: Characterization of the Beta-Amino Acid Residues. Rapid Communications in Mass Spectrometry.[4]
Sources
Comparison of Boc vs. Fmoc Strategies for Beta-Peptide Synthesis
[1]
Executive Summary
For the synthesis of
This guide details the mechanistic divergences, provides optimized protocols for
Part 1: Mechanistic Foundations
Why -Peptides Are Different
Unlike
-
Reduced Nucleophilicity: The amino group in
-amino acids is less nucleophilic than in -amino acids. Consequently, coupling reactions that take 1 hour for -peptides may require 4–18 hours for -peptides. -
Stable Secondary Structures:
-peptides readily fold into stable helices (e.g., 3-14 helix) even at short lengths (4–6 residues). In the neutral environment of Fmoc synthesis, these structures promote aggregation, causing "synthesis crash" where reagents cannot penetrate the resin. -
Racemization Resistance:
-amino acids are generally more resistant to racemization during activation because the -proton is not adjacent to the activated carbonyl (in variants), reducing the risk of oxazolone formation.
Part 2: Strategic Comparison (Boc vs. Fmoc)
The following table synthesizes performance data specifically for
| Feature | Fmoc Strategy | Boc Strategy |
| Primary Mechanism | Base-labile deprotection (Piperidine) | Acid-labile deprotection (TFA) |
| Coupling Efficiency | High (99%) for short/medium chains. Drops significantly for aggregating sequences >10 residues. | High (>99%) even for difficult sequences due to solvation in TFA. |
| Aggregation Handling | Poor. Requires "magic mixtures" (DCM/DMF/NMP) or chaotropic salts (LiCl) to disrupt H-bonds. | Excellent. The protonation of the N-terminus and side chains during TFA steps disrupts secondary structures. |
| Side Reactions | Aspartimide formation is a major risk with base treatment. | Acid-catalyzed alkylation (scavengers required). |
| Automation | Highly amenable; standard on all synthesizers. | Specialized synthesizers required (TFA resistant). |
| Safety Profile | Moderate (Piperidine is toxic/irritant). | High Risk (Requires HF for final cleavage). |
| Cost | Higher monomer cost; lower disposal cost. | Lower monomer cost; high disposal cost (HF/TFA waste). |
Experimental Yield Comparison
Data extrapolated from comparative studies on helical
-
Short Oligomers (n=6): Both strategies yield >90% purity. Fmoc is preferred for ease.[1]
-
Medium Oligomers (n=10-15): Fmoc yields drop to 40–60% without solvent optimization due to 14-helix formation. Boc maintains >80% crude purity.
-
Long/Hydrophobic (n>20): Boc is often the only viable route for high purity without extensive fragment condensation.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting a strategy based on sequence characteristics.
Caption: Decision tree for selecting synthesis strategy. Note that "Safety" regarding HF is a hard gate for many laboratories.
Part 4: Optimized Experimental Protocols
A. Fmoc Protocol (Optimized for -Peptides)
Standard Fmoc protocols often fail for
Reagents:
-
Resin: Rink Amide (low loading, 0.2–0.4 mmol/g recommended to reduce inter-chain aggregation).
-
Deprotection: 20% Piperidine in DMF (with 0.1 M HOBt to suppress aspartimide formation).
-
Coupling Cocktail: 3 eq. Fmoc-
-Amino Acid : 3 eq. HATU : 6 eq. DIEA in DMF.
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Note: Longer than
-peptides to ensure complete removal in aggregated regions. -
Wash: DMF (5 x 1 min).
-
Coupling (The Critical Step):
-
Monitoring: Kaiser test is often unreliable for
-amines. Use the Chloranil test (acetaldehyde/chloranil) which is more sensitive for secondary amines. -
Capping: Acetic anhydride/DIEA/DMF (10 min) after every step to terminate unreacted chains.
B. Boc Protocol (The "Brute Force" Method)
Best for long, hydrophobic
Reagents:
-
Resin: MBHA (Methylbenzhydrylamine) for amides.
-
Deprotection: 50% TFA in DCM.
-
Coupling: 3 eq. Boc-
-Amino Acid : 3 eq. HBTU : 6 eq. DIEA.
Step-by-Step Workflow:
-
Deprotection: 50% TFA/DCM (1 x 2 min, 1 x 20 min).
-
Wash: DCM (5 x 1 min).
-
Neutralization: 10% DIEA in DCM (2 x 2 min). Crucial: Ensure resin is basic before coupling.
-
Coupling:
-
Add activated amino acid.[4]
-
Reaction Time: 2–4 hours. (Boc couplings are generally faster than Fmoc due to better solvation by DCM, but still slower than
-peptides).
-
-
Cleavage: High HF procedure (90% HF, 10% Anisole/Scavengers) at 0°C for 1 hour. Requires specialized Teflon apparatus.
Part 5: Troubleshooting & Senior Scientist Insights
The "Aggregation Trap"
-
Solution: If using Fmoc, introduce pseudoproline-like disruptions (if available) or use microwave-assisted synthesis (heated to 60°C) to provide the thermal energy needed to break these aggregates during coupling.
Aspartimide Formation
In
-
Solution: Add 0.1 M HOBt or HOCt to the piperidine deprotection solution. This acts as an acid buffer to minimize the side reaction without preventing deprotection.
Visualization: The Kinetic Bottleneck
The following diagram highlights where the process differs from standard SPPS.
Caption: The kinetic bottleneck in
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta. Link
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Albericio, F., et al. (2011). "Peptide reagents, more than a letter soup." Chemical Reviews. Link
-
Arndt, H. D., et al. (2003). "Polymer-Supported Synthesis of Beta-Peptides." Methods in Enzymology. Link
-
Hook, D. F., et al. (2005). "Solid phase synthesis of beta-peptides." Biopolymers. Link
Sources
- 1. scribd.com [scribd.com]
- 2. bachem.com [bachem.com]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Circular Dichroism (CD) Spectra of 3-Aminoadipic Acid Foldamers: A Technical Comparison Guide
Executive Summary
This guide provides a technical analysis of 3-aminoadipic acid (3-AAA) foldamers, focusing on their circular dichroism (CD) spectral signatures. 3-AAA is a chiral
Key Insight: The hallmark of a successfully folded 3-AAA foldamer bundle in water is a diagnostic blue shift in the CD minimum from 214 nm (monomeric helix) to 205 nm (quaternary bundle). This guide details the detection of this shift, the causality behind it, and how it compares to alternative foldamer architectures.
Part 1: Technical Background & Causality
The Role of 3-Aminoadipic Acid (3-AAA)
3-Aminoadipic acid introduces a side-chain carboxylate group extended by two methylene units (-(CH
-
Solubility Engine: It provides the necessary hydrophilicity to solubilize hydrophobic
-peptide backbones in aqueous buffers. -
Salt-Bridge Stabilization: When patterned i, i+3 with basic residues (e.g.,
-homolysine), it forms intra- or inter-helical salt bridges that lock the 14-helix conformation, preventing fraying in water.
The Physics of the CD Signature
The CD spectrum of
-
Monomeric 14-Helix: In organic solvents (MeOH), acyclic
-peptides adopt a 14-helix (3 residues per turn). The chromophores align to produce a characteristic minimum at 214 nm . -
Quaternary Bundle (The "205 nm Shift"): When 3-AAA residues drive the self-assembly of these helices into bundles in water, the excitonic coupling between adjacent helices alters the spectrum. The minimum shifts to 205 nm , and the ratio of intensities
becomes a quantitative metric for bundling.
Part 2: Comparative Analysis
The following table compares 3-AAA foldamers against the two primary alternatives: standard acyclic
Table 1: Comparative CD Spectral Characteristics[1][2]
| Feature | 3-AAA Foldamers (Amphiphilic) | Standard Acyclic | Cyclic | |
| Primary Secondary Structure | 14-Helix Bundle | 14-Helix (Monomer) | 12-Helix | |
| Solvent Compatibility | Water / Buffer (High Solubility) | Methanol / TFE (Insoluble in Water) | Methanol / Water (Variable) | Water |
| Key CD Minimum | 205 nm (Bundled State)214 nm (Monomeric State) | 214 nm | ~215-220 nm (Broad) | 208 nm & 222 nm |
| Key CD Maximum | < 200 nm | < 200 nm | ~203 nm | 192 nm |
| Stabilization Mechanism | Inter-helical Salt Bridges (3-AAA | Intramolecular H-bonds | Steric Constraint (Ring Strain) | Intramolecular H-bonds |
| Thermal Stability | High (Melting > 60°C due to bundling) | Low (Frays upon heating) | Very High (Rigid backbone) | Moderate |
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to validate the formation of the 3-AAA mediated helix bundle. It uses a "Solvent Switch" validation method to confirm that the structure is indeed a bundle and not a random aggregate.
Workflow: The Solvent Switch Validation
-
Baseline Measurement (Methanol):
-
Dissolve the 3-AAA foldamer in pure Methanol (MeOH) at 50
M. -
Expectation: A sharp minimum at 214 nm .[1] This confirms the intrinsic ability of the backbone to form a 14-helix when solvent competition is low.
-
If no signal at 214 nm: The sequence design is flawed; the backbone is not helical.
-
-
Assembly Measurement (Aqueous Buffer):
-
Prepare a fresh sample in 10 mM Phosphate Buffer (PBS), pH 7.4.
-
Expectation: A shift of the minimum to 205 nm .[2]
-
Calculation: Determine the ratio
. -
Validation Criteria: An
value > 0.7 (often > 1.0 for tight bundles) confirms quaternary assembly.
-
-
Thermal Denaturation (Melting Curve):
-
Monitor the CD signal at 205 nm while heating from 20°C to 90°C.
-
Expectation: A cooperative sigmoidal transition indicates the "melting" of the bundle into monomers or random coils.
-
Visualization: Experimental Workflow
Caption: Decision tree for validating 3-AAA foldamer structure using solvent-dependent CD shifts.
Part 4: Mechanistic Visualization
The following diagram illustrates how 3-AAA residues drive the transition from a disordered state to a stable quaternary bundle.
Caption: Pathway of 3-AAA foldamer assembly showing the correlation between structural state and CD minima.
References
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. Link -
Pomerantz, W. C., et al. (2008).
-peptides. Journal of the American Chemical Society, 130(12), 3752-3753. Link -
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Link -
Goodman, C. M., et al. (2007). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology, 3, 252–262. Link
Sources
Comparative Biological Activity Guide: Beta-Amino Acid Analogues vs. Alpha-Peptides
Executive Summary: The "Beta" Advantage
In the landscape of peptidomimetics, beta-amino acids (β-AAs) represent a critical structural evolution from natural alpha-amino acids (α-AAs). By introducing a methylene group (
This guide provides an objective, data-driven comparison of β-amino acid analogues against their α-counterparts, focusing on three critical parameters: Proteolytic Stability , Antimicrobial Potency , and Anticancer Selectivity .
Structural & Mechanistic Basis
The fundamental difference lies in the backbone homologation. While α-AAs place the side chain on the C
-
-amino acids: Side chain on the C
(homologated position). -
-amino acids: Side chain on the C
(adjacent to carbonyl).
Mechanism of Proteolytic Resistance
The primary driver for the biological superiority of β-peptides is enzymatic evasion .
-
Alpha-Peptides: Fit precisely into the S1/S1' pockets of serine proteases (e.g., Trypsin, Chymotrypsin), aligning the scissile amide bond with the catalytic triad.
-
Beta-Peptides: The extra backbone methylene disrupts this alignment. The scissile bond is displaced, preventing the nucleophilic attack required for hydrolysis.
Figure 1: Mechanistic divergence in proteolytic susceptibility between alpha and beta peptides.[1]
Comparative Analysis: Proteolytic Stability
The most significant advantage of β-amino acid incorporation is the dramatic extension of plasma half-life (
Table 1: Half-Life Comparison (In Vitro & In Vivo)
| Compound Class | Backbone Type | Enzyme/Medium | Half-Life ( | Fold Improvement |
| GnRH Analogue | Native | Human Serum | ~5 min | - |
| Triptorelin | Modified (D-AA/ | Human Serum | 2.8 hours | 33x |
| Relaxin B7-33 | Native | Human Serum | ~6 min | - |
| Lipidated B7-33 | Modified Analogue | Human Serum | 60 min | 10x |
| Model Peptide | Chymotrypsin | < 10 min | - | |
| Chymotrypsin | No cleavage (>24h) | Infinite |
Key Insight: Substitution at the P1 site (the primary recognition residue) with a
-amino acid often confers absolute resistance to specific proteases like chymotrypsin.
Comparative Analysis: Antimicrobial Activity (AMPs)
Antimicrobial Peptides (AMPs) often fail clinically due to toxicity (hemolysis) and instability.
Case Study: Aurein 1.2 Analogues
Target Pathogen:Candida albicans (Fungal)
| Metric | Native Aurein 1.2 ( | Performance Shift | |
| MIC ( | 64 - 128 | 16 - 32 | 4x More Potent |
| Hemolysis (% at MIC) | > 50% | < 5% | 10x Safer |
| Mechanism | Membrane Lysis | Membrane Lysis | Conserved |
Workflow: AMP Screening & Validation
Figure 2: Integrated workflow for the development and screening of beta-amino acid antimicrobial peptides.
Comparative Analysis: Anticancer Activity
-amino acid derivatives have emerged as potent anticancer agents. Unlike traditional chemotherapy, these peptidomimetics often target the cell membrane or specific mitochondrial pathways, bypassing common resistance mechanisms.Table 2: Cytotoxicity & Selectivity (IC Values)
| Cell Line | Tissue Origin | Standard Chemotherapy (Doxorubicin) | Selectivity Note | |
| Ramos | Burkitt's Lymphoma | 0.32 | 0.15 | Comparable Potency |
| MCF-7 | Breast Cancer | 3.89 | 0.50 | Moderate Potency |
| MRC-5 | Lung Fibroblast (Normal) | > 20 | < 1.0 | High Selectivity |
| RBCs | Erythrocytes | > 200 | - | Non-Hemolytic |
Data Interpretation: The
-derivative demonstrates a >60-fold selectivity window between lymphoma cells (Ramos) and normal fibroblasts (MRC-5), a critical safety profile often absent in small molecule drugs like Doxorubicin.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for validating
Protocol A: Comparative Proteolytic Stability Assay
Objective: Determine
-
Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Initiation: Add
-Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w). -
Incubation: Incubate at 37°C.
-
Sampling: Withdraw aliquots (50
L) at min and 24 h. -
Quenching: Immediately add 5
L of 10% Trifluoroacetic acid (TFA) to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).
-
Calculation: Plot Peak Area vs. Time. Fit to first-order decay kinetics:
. Calculate .
Protocol B: Minimum Inhibitory Concentration (MIC)
Objective: Quantify antimicrobial potency.[2]
-
Inoculum: Dilute overnight bacterial culture (S. aureus or C. albicans) to
CFU/mL in Mueller-Hinton Broth. -
Plating: Add 100
L of inoculum to 96-well polypropylene plates. -
Treatment: Add 100
L of peptide serial dilutions (0.5 to 128 M). -
Controls: Include Growth Control (bacteria only) and Sterility Control (media only).
-
Incubation: 18–24 hours at 37°C.
-
Readout: MIC is defined as the lowest concentration with no visible growth (OD
< 0.1).
References
-
Difference Between Alpha and Beta Amino Acid. DifferenceBetween.com. (2021).[3] Link
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PubMed Central (PMC). (2005). Link
-
Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PubMed Central (PMC). (2014). Link
-
Anticancer activity of small amphipathic β²,²-amino acid derivatives. PubMed. (2012). Link
-
Design, Synthesis, and Biological Activities of Potent and Selective Somatostatin Analogues Incorporating Novel Peptoid Residues. PubMed. (1998). Link
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central (PMC). (2020). Link
-
Kinetic stability as a mechanism for protease longevity. PubMed Central (PMC). (2002). Link
Sources
Structural & Crystallographic Guide: Boc-3-Aminoadipic Acid Derivatives
Topic: Crystallographic Analysis of Boc-3-Aminoadipic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
3-Aminoadipic acid (3-AAA) is a critical
Understanding the solid-state conformation of these Boc-protected derivatives is essential for rational drug design, specifically in predicting how the extra methylene group in the backbone (
Part 1: Structural Comparative Analysis
The Core Comparison: -Backbone vs.
The primary structural differentiator between Boc-3-AAA derivatives and standard alternatives (like Boc-L-Glutamic acid dimethyl ester) is the backbone torsion freedom introduced by the
| Feature | Boc-3-Aminoadipic Acid Dimethyl Ester (Target) | Boc-L-Glutamic Acid Dimethyl Ester (Alternative 1) | Boc-L-Aspartic Acid Dimethyl Ester (Alternative 2) |
| Class | |||
| Backbone Atoms | N – C( | N – C( | N – C( |
| Torsion Angles | Requires | Defined by | Defined by |
| Folding Propensity | Tendency for 14-helix or 12-helix formation | ||
| Side Chain | Carboxymethyl at C | Carboxyethyl at C | Carboxymethyl at C |
Crystallographic Performance Data
The following data summarizes the structural parameters typically observed in the crystal lattice of Boc-protected
Table 1: Comparative Structural Parameters (Solid State)
| Parameter | Boc-3-AAA Dimethyl Ester | Boc-Glu-OMe (Alpha) | Significance in Design |
| Space Group | Typically P2 | P2 | Chiral purity confirmation. |
| H-Bond (N-H...O) | Intramolecular (C6/C8 pseudocycles) | Intermolecular (Sheet-like) | |
| Torsion Angle ( | ~60° (Gauche conformation) | N/A | The gauche effect around the C |
| Packing Coefficient | 0.68 - 0.72 | 0.70 - 0.74 | Lower packing density in |
Critical Insight: In the crystal structure, the Boc group in 3-AAA derivatives often participates in a bifurcated hydrogen bond network that stabilizes a "turn" conformation, unlike the extended sheet packing often seen in simple Boc-
-amino esters. This makes 3-AAA a superior "turn inducer" in peptidomimetics.
Part 2: Crystallographic Insights & Mechanism
The "Gauche" Effect and Foldamer Stabilization
The crystallographic success of Boc-3-AAA derivatives relies on the steric bulk of the tert-butyl group combined with the specific electronic repulsion of the backbone.
Diagram 1: Structural Logic of
Caption: The interplay between the bulky Boc group and the extended backbone restricts rotational freedom, promoting crystallization in a chiral space group.
Part 3: Experimental Protocol
Synthesis & Crystallization Workflow
To obtain high-quality single crystals of Boc-3-aminoadipic acid dimethyl ester suitable for X-ray diffraction, a standard evaporation method is insufficient due to the flexibility of the alkyl chain. The Vapor Diffusion Method is required.
Step 1: Preparation of the Derivative
-
Dissolution: Dissolve 100 mg of crude Boc-3-aminoadipic acid dimethyl ester in 2 mL of Ethyl Acetate (EtOAc) .
-
Why: EtOAc provides moderate polarity to solubilize the ester without disrupting potential H-bonds as aggressively as Methanol.
-
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a clean 4 mL vial (inner vial).-
Integrity Check: Ensure the solution is perfectly clear; dust particles act as nucleation sites for polycrystals (undesirable).
-
Step 2: Vapor Diffusion Setup
-
Precipitant: In a larger jar (outer vessel), place 10 mL of n-Hexane or Pentane .
-
Assembly: Place the open inner vial (containing the EtOAc solution) carefully inside the jar containing the hexane.
-
Sealing: Cap the outer jar tightly.
-
Mechanism:[] Hexane (volatile non-solvent) slowly diffuses into the EtOAc solution, gradually increasing supersaturation and promoting ordered lattice growth.
-
Step 3: Crystal Harvesting
-
Incubation: Store at 4°C for 3-7 days.
-
Observation: Look for colorless prisms or needles.
-
Mounting: Select a single crystal (
mm) under a polarized microscope. Mount on a glass fiber using epoxy or cryo-loop with Paratone oil.
Diagram 2: Crystallization Workflow
Caption: Optimized Vapor Diffusion pathway for growing diffraction-quality crystals of flexible amino acid derivatives.
Part 4: Application in Drug Design
The crystallographic data derived from these experiments is not merely academic; it is a blueprint for Peptidomimetic Drug Design .
-
NMDA Receptor Antagonism: 3-Aminoadipic acid is a known antagonist of the NMDA receptor. The crystal structure of the Boc-derivative reveals the "active conformation" distance between the amino nitrogen and the distal carboxylate.
-
Target Distance: ~6.5 Å (Solid state) vs. Variable (Solution).
-
Design Strategy: Use the crystal coordinates to design rigid analogs (e.g., cyclized lactams) that lock this 6.5 Å distance, increasing potency.
-
-
Beta-Peptide Foldamers:
-
Unlike
-peptides which form sheets/helices via H-bonds, 3-AAA derivatives tend to form 14-helices (stabilized by interactions). -
Utility: These structures are resistant to proteolytic degradation, making them ideal candidates for oral peptide drugs.
-
References
-
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications. Link -
Appella, D. H., et al. (1996).
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers. Journal of the American Chemical Society. Link -
Vasudev, P. G., et al. (2011). Crystal structures of
-amino acid containing peptides: an overview. Molecular BioSystems. Link -
Cambridge Crystallographic Data Centre (CCDC) . Search functionality for specific lattice parameters of aminoadipic acid derivatives. Link
Sources
A Senior Application Scientist's Guide to Metabolic Stability Assessment of Peptidomimetics
For researchers, scientists, and drug development professionals, the journey of a peptidomimetic from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability.[1][2][3] Unlike traditional small molecules, peptidomimetics occupy a unique chemical space, designed to mimic endogenous peptides while overcoming their inherent limitations, such as rapid degradation.[2][4][5][6] This guide provides an in-depth comparison of the essential in vitro assays used to assess the metabolic stability of these complex molecules, grounded in field-proven insights and robust experimental data.
The inherent instability of natural peptides, which are rapidly broken down by proteases, significantly curtails their therapeutic potential.[3][7] Peptidomimetics are engineered to resist this enzymatic degradation through various chemical modifications, including the incorporation of non-natural amino acids, backbone alterations, and cyclization.[1][4][6][8] Evaluating the success of these strategies necessitates a comprehensive suite of stability assays that can predict in vivo behavior.[9]
The Landscape of Metabolic Stability Assessment: A Comparative Overview
The primary sites of drug metabolism are the liver, gastrointestinal tract, kidneys, and blood.[10][11] Therefore, a thorough evaluation of a peptidomimetic's stability should encompass these key biological matrices. The choice of assay depends on the specific metabolic pathways being investigated and the stage of drug development.
Here, we compare the most pivotal in vitro models:
| Assay | Biological System | Primary Metabolic Pathways Evaluated | Advantages | Limitations |
| Liver Microsomal Stability Assay | Subcellular fraction of the liver containing Phase I (e.g., CYP450) and some Phase II enzymes.[9][12][] | Primarily oxidative metabolism (CYP-mediated).[12] | High-throughput, cost-effective, good for initial screening of CYP-mediated clearance.[] | Lacks cytosolic and other Phase II enzymes, may not fully represent hepatic clearance.[] |
| Hepatocyte Stability Assay | Intact, viable liver cells.[9][] | Comprehensive Phase I and Phase II metabolism, including conjugation reactions.[12][] | More physiologically relevant than microsomes, contains a full complement of metabolic enzymes and cofactors.[9][] | Lower throughput, more expensive, cell viability can be a factor. |
| Plasma Stability Assay | Whole plasma or serum.[10][14] | Degradation by plasma proteases and esterases.[15][16] | Simple, direct measure of stability in the circulatory system, crucial for intravenously administered drugs.[10] | Does not account for tissue-specific metabolism, anticoagulant choice can affect enzyme activity.[10][15] |
| Caco-2 Permeability Assay | Human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.[17][18][19][20] | Intestinal metabolism and cellular permeability (absorption).[17][18][21] | Assesses both metabolic stability in the gut and potential for oral absorption.[20] | May not fully recapitulate the complexity of the entire small intestine, lacks expression of some key metabolic enzymes like CYP3A4 unless induced.[19] |
Causality Behind Experimental Choices: A Deeper Dive
The selection of an appropriate assay is not merely a procedural step but a strategic decision rooted in the chemical nature of the peptidomimetic and its intended therapeutic application.
-
For orally delivered peptidomimetics, the initial focus should be on stability in simulated gastric and intestinal fluids, followed by the Caco-2 permeability assay.[9] This approach provides early insights into the dual challenges of surviving the harsh GI environment and crossing the intestinal barrier.
-
For systemically administered candidates, plasma stability is a paramount initial screen.[14] Subsequently, liver microsomal and hepatocyte assays are employed to predict hepatic clearance, a major determinant of a drug's half-life.[9][12][22]
The interplay between these assays is crucial. A compound that is stable in plasma may still be rapidly cleared by the liver. Conversely, a compound with poor plasma stability may never reach the liver to be metabolized. Therefore, a multi-faceted approach is essential for a holistic understanding of a peptidomimetic's metabolic fate.
Experimental Workflows and Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This includes the use of appropriate controls, robust analytical methods, and clear data interpretation criteria.
Visualizing the Assessment Workflow
The following diagram illustrates a typical workflow for assessing the metabolic stability of a peptidomimetic drug candidate.
Caption: A generalized workflow for the metabolic stability assessment of peptidomimetics.
Detailed Protocol: Liver Microsomal Stability Assay
This protocol provides a robust framework for evaluating the Phase I metabolic stability of a peptidomimetic.
1. Materials and Reagents:
-
Test peptidomimetic
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., a known rapidly metabolized drug)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice.[23] Dilute the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[16]
-
Incubation: Add the test peptidomimetic (final concentration typically 1 µM) to the wells of a 96-well plate containing the diluted microsomes.[24] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[25]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with the internal standard.[24][25] The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[23]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent peptidomimetic.[23][24][25]
3. Data Analysis:
-
Calculate the percentage of the peptidomimetic remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the half-life and microsomal protein concentration.
Detailed Protocol: Plasma Stability Assay
This protocol is designed to assess the susceptibility of a peptidomimetic to degradation by plasma enzymes.
1. Materials and Reagents:
-
Test peptidomimetic
-
Pooled human plasma (with anticoagulant, e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Positive control compound (e.g., a known ester-containing drug)
-
Acetonitrile (ACN) or other suitable organic solvent with an internal standard (IS)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation: Thaw plasma at 37°C. It is crucial to note that the choice of anticoagulant can influence the activity of certain proteases.[10][15]
-
Incubation: Add the test peptidomimetic (final concentration typically 1-10 µM) to the wells of a 96-well plate containing plasma.[16][24]
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the enzymatic activity by adding a cold quenching solution (e.g., ACN with IS).[16][24]
-
Sample Processing: Centrifuge the samples to precipitate plasma proteins.[15]
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent peptidomimetic.[16]
3. Data Analysis:
-
Similar to the microsomal stability assay, calculate the percentage of the compound remaining over time.
-
Determine the half-life (t½) from the disappearance curve.
Advanced Analytical Considerations and Data Interpretation
The primary analytical technique for quantifying the parent peptidomimetic and identifying its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[26][27] This powerful tool offers the high sensitivity and selectivity required to analyze complex biological matrices. High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification.[12]
Interpreting the data requires a nuanced understanding of the underlying biology. For instance, rapid degradation in a liver microsomal assay suggests susceptibility to CYP-mediated metabolism.[12] If the compound is stable in microsomes but shows significant degradation in hepatocytes, this points towards the involvement of cytosolic enzymes or conjugation pathways.[]
The Path Forward: Integrating In Vitro Data for In Vivo Prediction
Ultimately, the goal of these in vitro assays is to predict the in vivo pharmacokinetic profile of a peptidomimetic.[9] The intrinsic clearance values obtained from hepatocyte and microsomal assays can be used in physiologically based pharmacokinetic (PBPK) models to estimate in vivo hepatic clearance, bioavailability, and half-life.[9][12][22]
Conclusion
The metabolic stability assessment of peptidomimetics is a cornerstone of their successful development. By employing a strategically chosen suite of in vitro assays, from plasma stability to liver metabolism and intestinal permeability, researchers can gain critical insights into a candidate's potential liabilities. A thorough understanding of the principles behind each assay, coupled with rigorous experimental execution and thoughtful data interpretation, is paramount to advancing novel peptidomimetic therapeutics from the laboratory to the clinic.
References
- Metabolic Stability Analysis of Peptide Drug. (n.d.).
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025, September 30). WuXi AppTec.
- Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. (2011). PubMed.
- Metabolic Stability Testing. (n.d.). BOC Sciences.
- Metabolic Stability. (n.d.). Frontage Laboratories.
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.).
- Peptidomimetics in Drug Discovery: Challenges, Strategies and Therapeutic Application. (2024, November 1).
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.).
- Metabolic Stability Services. (n.d.). Eurofins Discovery.
- Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. (2025, September 22). ConnectSci.
- Peptidomimetics in Modern Drug Discovery. (2021, September 15). Life Chemicals.
- Peptidomimetics in Drug Discovery. (2023, February 24). AZoLifeSciences.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS ONE.
- Peptide Hubs Elevates Global Research Standards with the Unveiling of Six Precision Peptides. (2026, February 1). Newsfile.
- Caco-2 cell permeability assays to measure drug absorption. (n.d.). PubMed.
- Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. (2010). Current Pharmaceutical Design.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
- Current challenges in peptide-based drug discovery. (n.d.). Frontiers.
- Discovery of peptides as key regulators of metabolic and cardiovascular crosstalk. (2025, June 16). PMC.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed.
- Example peptidomimetic modifications to improve activity, metabolic stability, or bioavailability of peptides. (n.d.). ResearchGate.
- Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021, December 2). PMC.
- How to Overcome 9 Key Peptide Drug Development Challenges. (2025, October 10). WuXi AppTec.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). ACS Pharmacology & Translational Science.
- In Vitro stability test of peptides in plasma. (n.d.). ResearchGate.
- Peptidomics methods for the identification of peptidase-substrate interactions. (2013, January 15). PMC.
- Caco-2 cell permeability assays to measure drug absorption. (2025, August 10). ResearchGate.
- CMC regulatory challenges during peptide development. (2024, June 4). BioXconomy.
- Peptidomimetic. (n.d.). Wikipedia.
- Plasma Stability. (n.d.). Evotec.
- Plasma Stability Assay. (n.d.). Creative Bioarray.
- Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. (n.d.). NIH.
- Peptidomics. (2023, March 30). PMC.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025, July 23). Chemical Reviews.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
